Tridecanoic acid-d2
Description
The exact mass of the compound Tridecanoic-2,2-d2 acid(9CI) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dideuteriotridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOJFHSIKHZHA-XUWBISKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-44-1 | |
| Record name | Tridecanoic-2,2-D2 acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical characteristics of Tridecanoic acid-d2
An In-depth Technical Guide to Tridecanoic Acid-d2: Physical and Chemical Characteristics for Researchers
Introduction
This compound, a deuterated form of the 13-carbon saturated fatty acid, serves as a critical tool in advanced biomedical and pharmaceutical research.[1] Its isotopic labeling allows for precise quantification and tracing in complex biological systems. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its application in mass spectrometry, NMR spectroscopy, and metabolic tracer studies. The information is tailored for researchers, scientists, and professionals in drug development who require a stable, reliable internal standard or metabolic probe.
Physical and Chemical Characteristics
This compound, also known as 2,2-Dideuterotridecanoic acid, is a white solid at room temperature.[2][3] The substitution of two hydrogen atoms with deuterium at the alpha-carbon position results in a mass shift of +2, making it readily distinguishable from its endogenous counterpart in mass spectrometry-based analyses.[2] While its physical properties are very similar to the unlabeled form, the isotopic substitution is key to its utility in analytical applications.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₂₄D₂O₂[3] |
| Linear Formula | CH₃(CH₂)₁₀CD₂COOH[2] |
| Molecular Weight | 216.36 g/mol [2][3] |
| CAS Number | 64118-44-1[2][3] |
| Appearance | White solid[2][3] |
| Melting Point | 41-42 °C[2] |
| Boiling Point | 236 °C at 100 mmHg[2][4] |
| Flash Point | 113 °C (closed cup)[2] |
| Isotopic Purity | ≥98 atom % D[2] |
| Solubility | Soluble in organic solvents like alcohol and ether.[5][6] |
| InChI Key | SZHOJFHSIKHZHA-XUWBISKJSA-N[2] |
Applications in Research
This compound is a versatile molecule with several key applications in research:
-
Internal Standard: It is widely used as an internal standard for the quantitative analysis of fatty acids and other lipids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]
-
Metabolic Tracer: The deuterium label allows researchers to trace the metabolic fate of tridecanoic acid in various biological systems, providing insights into fatty acid metabolism and related pathways.[1][7]
-
Drug Development: In drug metabolism studies, it can be used to assess the effect of new chemical entities on fatty acid metabolism.[8][9]
Experimental Protocols
Quantification of Fatty Acids in Plasma using GC-MS
This protocol describes the use of this compound as an internal standard for the accurate quantification of free fatty acids in a plasma sample.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a 1 mg/mL solution of this compound in methanol (internal standard).
-
Add 500 µL of a 2:1 chloroform:methanol solution to extract the lipids.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Derivatization:
-
To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60 °C for 30 minutes to form trimethylsilyl (TMS) esters of the fatty acids.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.
-
The mass spectrometer is operated in electron ionization (EI) mode, and the ions are monitored in selected ion monitoring (SIM) mode.
-
Quantify the target fatty acids by comparing their peak areas to the peak area of the this compound TMS derivative.[10]
-
Caption: Figure 1. Workflow for Fatty Acid Quantification using GC-MS.
Metabolic Flux Analysis using LC-MS
This protocol outlines a method to trace the metabolism of this compound in cultured cells to understand its incorporation into more complex lipids.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells (e.g., hepatocytes) to 80% confluency.
-
Replace the normal growth medium with a medium supplemented with 50 µM this compound.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells, collect the extract, and centrifuge to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Use a C18 column for reverse-phase separation of lipids.
-
The mass spectrometer is operated in a data-dependent acquisition mode to collect both MS1 and MS/MS spectra.
-
Identify and quantify deuterated downstream metabolites (e.g., triglycerides, phospholipids containing the d2-tridecanoyl moiety) based on their accurate mass and fragmentation patterns.
-
Caption: Figure 2. Experimental Workflow for Metabolic Flux Analysis.
Signaling Pathways and Metabolic Fate
Tridecanoic acid, as an odd-chain fatty acid, can be metabolized through beta-oxidation, producing propionyl-CoA in the final cycle, which can then enter the Krebs cycle. When this compound is used as a tracer, the deuterium label can be followed through these metabolic conversions.
Caption: Figure 3. Potential Metabolic Fate of this compound.
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling the solid compound.[2] It is a combustible solid and should be stored in a well-ventilated area.[2]
Conclusion
This compound is an invaluable tool for researchers in lipidomics, metabolomics, and drug development. Its well-defined physical and chemical properties, combined with its isotopic stability, make it an excellent internal standard and metabolic tracer. The experimental protocols and workflows provided in this guide offer a starting point for its effective implementation in a research setting, enabling precise and reliable quantitative and qualitative analyses of fatty acid metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tridecanoic-2,2-d2 acid D 98atom 64118-44-1 [sigmaaldrich.com]
- 3. CAS 64118-44-1: Tridecanoic-2,2-d2 acid(9CI) | CymitQuimica [cymitquimica.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Tridecylic acid - Wikipedia [en.wikipedia.org]
- 6. tridecanoic acid, 638-53-9 [thegoodscentscompany.com]
- 7. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Approaches to Characterize Individual Drug Metabolism and Advance Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Tridecanoic acid, TMS derivative [webbook.nist.gov]
An In-depth Technical Guide to Tridecanoic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular and physical properties of tridecanoic acid-d2, alongside detailed experimental protocols for its application as an internal standard in quantitative mass spectrometry-based lipidomics. Furthermore, it outlines the metabolic fate of its non-deuterated counterpart, tridecanoic acid, offering insights into its biological significance.
Core Compound Data: this compound
This compound is a deuterated form of the 13-carbon saturated fatty acid, tridecanoic acid. The incorporation of deuterium atoms makes it an ideal internal standard for mass spectrometry applications, allowing for precise quantification of its non-labeled analogue and other fatty acids in complex biological matrices.
Table 1: Molecular and Physical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₁₃H₂₄D₂O₂ | [1][2] |
| Molecular Weight | 216.36 g/mol | [1][3] |
| CAS Number | 64118-44-1 | [1] |
| Synonyms | Tridecanoic-2,2-d2 acid, 2,2-Dideuterotridecanoic Acid, Tridecylic-α,α-d2 acid | [1] |
| Isotopic Purity | ≥98 atom % D | [3] |
| Chemical Purity | ≥98% | |
| Physical Form | White solid | [3] |
| Melting Point | 41-42 °C | [3] |
| Boiling Point | 236 °C @ 100 mmHg | [3] |
| Unlabeled CAS Number | 638-53-9 |
Experimental Protocols
This compound is frequently utilized as an internal standard in the quantitative analysis of fatty acids from various biological samples, including plasma, tissues, and cell cultures. Its chemical similarity to endogenous fatty acids ensures comparable extraction and ionization efficiency, while its mass difference allows for distinct detection by a mass spectrometer.
Protocol 1: Quantification of Free Fatty Acids in Biological Samples using GC-MS
This protocol outlines the use of this compound as an internal standard for the quantification of free fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Extraction:
-
For Cell Cultures: Lyse up to 2 million cells in a methanol-containing solution. Acidify the mixture to a final concentration of 25 mM HCl.
-
For Plasma: To 200 µL of plasma, add 300 µL of dPBS.
-
For Tissues: Homogenize and sonicate the tissue sample in methanol. The amount of tissue should be empirically determined based on the tissue type.
-
Internal Standard Spiking: Add a known amount of this compound (and other relevant deuterated fatty acids) in an ethanol solution to each sample.
-
Lipid Extraction: Perform a liquid-liquid extraction by adding iso-octane to the sample mixture. Vortex and centrifuge to separate the phases. The upper organic phase containing the fatty acids is collected. Repeat the extraction for improved recovery.
2. Derivatization:
-
Evaporate the solvent from the collected organic phase under a vacuum.
-
To the dried residue, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Incubate at room temperature for 20 minutes to form PFB esters of the fatty acids.
-
Dry the derivatized sample under vacuum and reconstitute in iso-octane.
3. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto a GC-MS system.
-
Analysis Mode: Negative Ion Chemical Ionization (NICI).
-
Quantification: Prepare a standard curve using known concentrations of non-labeled fatty acid standards spiked with the same amount of internal standard as the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.
Protocol 2: Analysis of Fatty Acids by HPLC-ESI-MS
This protocol details the use of deuterated fatty acids like this compound for quantification via High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).
1. Sample Preparation:
-
Hydrolysis: For total fatty acid analysis, perform a hydrolysis step to release fatty acids from complex lipids.
-
Internal Standard Spiking: Add a known amount of this compound to the sample.
-
Neutralization and Quenching: Neutralize the sample and quench the reaction.
2. HPLC-MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MS Detection: Single Ion Monitoring (SIM) of the specific m/z values for the fatty acids of interest and the deuterated internal standard.
-
Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Visualization of Workflows and Pathways
Analytical Workflow
The following diagram illustrates the general workflow for the quantification of fatty acids using this compound as an internal standard.
Metabolic Pathway
Tridecanoic acid is an odd-chain saturated fatty acid. Its metabolism differs from that of even-chain fatty acids, as its β-oxidation yields propionyl-CoA in the final step, which has anaplerotic properties, meaning it can replenish intermediates of the Tricarboxylic Acid (TCA) cycle.[2]
References
A Technical Guide to the Synthesis and Isotopic Purity of Tridecanoic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Tridecanoic acid-d2, a valuable tool in metabolic research, drug development, and as an internal standard for quantitative analysis. This document details a robust and environmentally friendly synthetic protocol, alongside rigorous analytical methodologies for the determination of isotopic enrichment.
Introduction
This compound (2,2-dideuteriotridecanoic acid) is a stable isotope-labeled fatty acid that serves as a crucial tracer in metabolic studies and as an internal standard in mass spectrometry-based quantification of lipids. The introduction of two deuterium atoms at the alpha-position to the carboxyl group provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart without significantly altering its physicochemical properties. This guide outlines a practical synthetic route and the subsequent analytical procedures to ensure high isotopic purity, a critical factor for its application in sensitive analytical assays.
Synthesis of this compound
A general, mild, and efficient method for the synthesis of α-deuterated carboxylic acids involves the hydrogen/deuterium exchange and subsequent decarboxylation of a corresponding malonic acid derivative in the presence of deuterium oxide (D₂O)[1]. This approach avoids the use of harsh reagents and organic solvents, making it an environmentally friendly option.
Synthetic Workflow
The synthesis of this compound can be achieved from undecylmalonic acid. The workflow involves two main steps: the deuteration of the acidic proton of the malonic acid and the subsequent decarboxylation to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
Undecylmalonic acid
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
Deuteration: In a round-bottom flask, suspend undecylmalonic acid in deuterium oxide (D₂O).
-
The mixture is heated to reflux with stirring. The acidic protons on the α-carbon of the malonic acid readily exchange with deuterium from the D₂O. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the α-proton signal.
-
Decarboxylation: After complete H/D exchange, the temperature is maintained or slightly increased to facilitate decarboxylation. The loss of carbon dioxide from the deuterated malonic acid intermediate yields this compound.
-
Work-up and Purification: After cooling, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary to achieve high chemical purity[1].
Isotopic Purity Analysis
The determination of the isotopic purity of the synthesized this compound is paramount. This is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing isotopic enrichment. The fatty acid is first derivatized, commonly to its methyl ester (FAME), to enhance its volatility for GC analysis[2].
Caption: Workflow for isotopic purity analysis by GC-MS.
Derivatization to Fatty Acid Methyl Ester (FAME):
-
Dissolve a small amount of the synthesized this compound in a solution of 14% boron trifluoride in methanol.
-
Heat the mixture in a sealed vial at 60-100°C for a specified time (e.g., 30 minutes).
-
After cooling, add water and extract the FAME with hexane.
-
The hexane layer is collected and may be dried before GC-MS analysis.
GC-MS Analysis:
-
Injection: Inject the FAME sample into the GC-MS system.
-
Separation: A capillary GC column is used to separate the methyl tridecanoate from any impurities.
-
Detection: The mass spectrometer is operated in electron ionization (EI) or chemical ionization (CI) mode. The mass spectrum will show the molecular ion peak and characteristic fragment ions.
-
Isotopic Purity Calculation: The isotopic purity is determined by analyzing the relative abundances of the molecular ions corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) species. The isotopic enrichment is calculated as the percentage of the d2 species relative to the sum of all isotopic species (d0, d1, d2). Corrections for the natural abundance of ¹³C should be applied for accurate determination[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a direct method to assess the degree of deuteration at the α-position.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: In the spectrum of unlabeled tridecanoic acid, the α-protons appear as a triplet. In the spectrum of this compound, the intensity of this triplet will be significantly reduced. The percentage of deuteration can be calculated by comparing the integration of the residual α-proton signal to the integration of a non-deuterated signal in the molecule, such as the terminal methyl group protons[3][4].
Data Presentation
The quantitative data for the synthesis and analysis of this compound should be presented in a clear and structured manner.
| Parameter | Expected Value | Analytical Method |
| Chemical Purity | >98% | GC-FID, ¹H NMR |
| Isotopic Purity (d2) | >98 atom % D | GC-MS |
| Yield | 83-94%[1] | Gravimetric |
| ¹H NMR (CDCl₃, ppm) | δ 2.35 (t, reduced intensity) | ¹H NMR Spectroscopy |
| Mass Spectrum (EI) | [M]⁺ at m/z corresponding to C₁₃H₂₄D₂O₂ | GC-MS |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and isotopic purity assessment of this compound. The described malonic acid-based synthesis offers a green and efficient route to this valuable labeled compound. Rigorous analysis by GC-MS and ¹H NMR is essential to confirm the high isotopic enrichment required for its intended applications in metabolic research and quantitative analysis. Adherence to these protocols will enable researchers to confidently produce and utilize high-purity this compound in their studies.
References
- 1. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tridecanoic acid(638-53-9) 1H NMR [m.chemicalbook.com]
A Technical Guide to High-Purity Deuterated Tridecanoic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity deuterated Tridecanoic acid, a critical tool in modern analytical and pharmaceutical research. This document outlines the commercial sources, key specifications, and detailed methodologies for the application of this stable isotope-labeled compound, particularly its role as an internal standard in quantitative mass spectrometry.
Introduction to Deuterated Tridecanoic Acid
Tridecanoic acid is a 13-carbon saturated fatty acid. Its deuterated forms, such as Tridecanoic acid-d2 and Tridecanoic acid-d25, are stable isotope-labeled analogs where one or more hydrogen atoms have been replaced by deuterium. This substitution results in a compound that is chemically identical to its natural counterpart but has a higher molecular weight. This key characteristic makes deuterated Tridecanoic acid an ideal internal standard for stable isotope dilution assays, a powerful technique for precise and accurate quantification of analytes in complex biological matrices.[1] The use of such standards is crucial for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.
The primary application of high-purity deuterated Tridecanoic acid is in quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). In these methods, a known amount of the deuterated standard is spiked into a sample. The ratio of the endogenous analyte to the deuterated internal standard is then measured, allowing for accurate quantification that is robust to variations in sample handling and instrument response.
Commercial Suppliers and Specifications
A variety of commercial suppliers offer high-purity deuterated Tridecanoic acid in different isotopic labeling schemes. The choice of supplier and specific product often depends on the required isotopic enrichment, chemical purity, and the specific application. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Enrichment | Chemical Purity |
| CDN Isotopes | Tridecanoic-2,2-d2 Acid | 64118-44-1 | CH₃(CH₂)₁₀CD₂COOH | 98 atom % D | - |
| LGC Standards | Tridecanoic-2,2-d2 Acid | 64118-44-1 | C₁₃D₂H₂₄O₂ | 98 atom % D | min 98% |
| Sigma-Aldrich | Tridecanoic-2,2-d2 acid | 64118-44-1 | CH₃(CH₂)₁₀CD₂CO₂H | 98 atom % D | - |
| MedchemExpress | N-Tridecanoic acid-d2 | 64118-44-1 | C₁₃H₂₄D₂O₂ | - | 99.86% |
| FB Reagents | Tridecanoic Acid-d25 | 88170-22-3 | C₁₃HD₂₅O₂ | ≥ 98% | - |
| MedchemExpress | N-Tridecanoic acid-d25 | - | C₁₃HD₂₅O₂ | - | 99.16% |
Conceptual Framework and Experimental Workflow
The use of deuterated internal standards is a cornerstone of quantitative mass spectrometry. The following diagrams illustrate the logical principle behind this technique and a typical experimental workflow.
Experimental Protocols
The following sections provide detailed methodologies for the quantification of Tridecanoic acid in biological samples using its deuterated analog as an internal standard. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
LC-MS/MS Method for Free Fatty Acid Quantification in Plasma
This protocol is adapted from methods for the analysis of polyunsaturated fatty acids and can be applied to Tridecanoic acid.[2]
1. Materials and Reagents:
-
This compound (or other deuterated variant) as internal standard (IS)
-
Unlabeled Tridecanoic acid for calibration standards
-
HPLC-grade acetonitrile, water, isopropanol, and hexane
-
Ammonium acetate
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes and autosampler vials
2. Preparation of Stock Solutions and Standards:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Calibration Standard Stock Solution: Prepare a stock solution of unlabeled Tridecanoic acid in the same solvent at 1 mg/mL.
-
Working Solutions: Prepare a series of calibration standards by serial dilution of the stock solution. The concentration range should encompass the expected concentration of the analyte in the samples. Prepare a working internal standard solution at a concentration that will yield a robust signal in the mass spectrometer.
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
For lipid extraction, add 1 mL of a hexane/isopropanol mixture (3:2, v/v).[2]
-
Vortex the tubes vigorously for 1 minute.
-
Place the tubes at -20°C for 10 minutes to facilitate protein precipitation.[2]
-
Centrifuge at 14,000 x g at 4°C for 5 minutes.[2]
-
Transfer the supernatant to a clean glass tube and dry under a stream of nitrogen.[2]
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of acetonitrile, water, and a modifier like ammonium acetate to improve ionization. For example, a mobile phase of 90% acetonitrile, 10% water, and 2 mM ammonium acetate can be effective.[2]
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Tridecanoic acid and its deuterated standard need to be determined by direct infusion or by using predicted values.
GC-MS Method for Total Fatty Acid Analysis (as FAMEs)
This protocol involves the hydrolysis of esterified fatty acids and derivatization to fatty acid methyl esters (FAMEs) for analysis by GC-MS.
1. Materials and Reagents:
-
This compound as internal standard
-
Reagents for FAME derivatization (e.g., methanolic HCl or boron trifluoride in methanol)
-
Hexane or iso-octane for extraction
-
Sodium chloride solution
-
Anhydrous sodium sulfate
2. Sample Preparation and Derivatization:
-
To a known amount of sample (e.g., tissue homogenate or plasma), add a known amount of the this compound internal standard.
-
Perform lipid extraction using a method like Folch or Bligh and Dyer.
-
After extraction and drying of the lipid extract, add the derivatization reagent (e.g., 1 mL of 1.5% sulfuric acid in anhydrous methanol).[3]
-
Heat the sample at 100°C for 1 hour in a sealed vial.[3]
-
After cooling, add a saturated sodium chloride solution and extract the FAMEs with hexane or iso-octane.[3]
-
The organic layer is then collected, dried over anhydrous sodium sulfate, and transferred to a GC vial for analysis.
3. GC-MS Analysis:
-
GC System: A capillary column suitable for FAME analysis (e.g., a polar column like those with a high cyanopropyl content) is used.
-
Carrier Gas: Helium is typically used.
-
Injection: Splitless injection is often employed for trace analysis.
-
Oven Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode, monitoring characteristic ions for Tridecanoic acid methyl ester and its deuterated counterpart.
Conclusion
High-purity deuterated Tridecanoic acid is an indispensable tool for researchers in various scientific disciplines, particularly in the fields of metabolomics, lipidomics, and pharmaceutical development. Its use as an internal standard in mass spectrometry-based quantitative methods enables the generation of highly accurate and precise data. This guide provides a comprehensive overview of the commercial availability of this compound and detailed protocols for its application, serving as a valuable resource for scientists aiming to implement robust analytical methodologies in their research. Careful consideration of the choice of deuterated standard and optimization of the analytical method are crucial for achieving reliable results.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
The Anaplerotic Role of Odd-Chain Fatty Acids in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Odd-chain fatty acids (OCFAs), particularly the saturated fatty acids pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are emerging from the shadow of their even-chain counterparts as significant players in metabolic research. Once considered minor components of the human lipidome, a growing body of evidence now links higher circulating levels of OCFAs with a reduced risk of major metabolic diseases, including type 2 diabetes (T2D) and cardiovascular disease. Their unique metabolism, culminating in the production of propionyl-CoA, offers an anaplerotic pathway to replenish Krebs cycle intermediates, a mechanism distinct from the purely ketogenic fate of even-chain fatty acids. This guide provides an in-depth technical overview of the current understanding of OCFAs, focusing on their metabolism, their role as biomarkers, quantitative effects on metabolic health, and the underlying molecular mechanisms, with a focus on key signaling pathways like AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR). Detailed experimental protocols and data are presented to equip researchers with the knowledge to investigate this promising class of fatty acids.
Introduction to Odd-Chain Fatty Acids
Odd-chain fatty acids are characterized by a hydrocarbon tail with an odd number of carbon atoms. While present in human tissues at much lower concentrations than even-chain fatty acids, C15:0 and C17:0 are consistently detected in plasma and cell membranes.[1] Their primary external sources are dietary, predominantly from dairy fat, ruminant meats, and certain types of fish.[2] Historically, their low abundance led to them being used merely as internal standards in fatty acid analysis.[2] However, large-scale prospective cohort studies have revealed a consistent inverse association between circulating levels of C15:0 and C17:0 and the incidence of cardiometabolic diseases, sparking significant research interest.[3][4]
The Unique Metabolism of Odd-Chain Fatty Acids: An Anaplerotic Pathway
The metabolic fate of OCFAs is a key differentiator from even-chain fatty acids. While both undergo β-oxidation, the final cycle of OCFA breakdown yields one molecule of propionyl-CoA (a 3-carbon unit) and one molecule of acetyl-CoA (a 2-carbon unit). In contrast, even-chain fatty acids produce only acetyl-CoA.
This terminal propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is a direct intermediate of the Krebs (TCA) cycle. This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates, which can be depleted during high rates of biosynthesis or energy demand. This pathway highlights a potential mechanism by which OCFAs can influence glucose metabolism and cellular energy status.
Quantitative Data on OCFA and Metabolic Health
Epidemiological and clinical studies have provided quantitative evidence supporting the beneficial roles of OCFAs. Meta-analyses of prospective cohort studies consistently show a reduced risk of developing type 2 diabetes with higher circulating levels of C15:0 and C17:0. Furthermore, initial human intervention trials with C15:0 supplementation suggest positive effects on metabolic and liver health markers.
Table 1: Association between Circulating Odd-Chain Fatty Acids and Type 2 Diabetes Risk
| Fatty Acid | Comparison | Pooled Relative Risk (95% CI) | Reference |
|---|---|---|---|
| C15:0 | Per Standard Deviation Increase | 0.86 (0.76–0.98) | [4] |
| C17:0 | Per Standard Deviation Increase | 0.76 (0.59–0.97) | [4] |
| C15:0 | Top vs. Bottom Tertile | 0.78 (0.69-0.88) | [3] |
| C17:0 | Top vs. Bottom Tertile | 0.68 (0.57-0.82) | [3] |
CI: Confidence Interval. A relative risk below 1.0 indicates a reduced risk.
Table 2: Effects of C15:0 Supplementation in a Human Randomized Controlled Trial
| Parameter | Intervention Group | Placebo Group | P-value | Reference |
|---|---|---|---|---|
| Change in Plasma C15:0 (µg/mL) | +2.07 (adjusted mean increase) | - | 0.003 | [5] |
| Change in Alanine Aminotransferase (U/L) * | -29 | - | 0.001 | [5] |
| Change in Aspartate Aminotransferase (U/L) * | -6 | - | 0.014 | [5] |
| Change in Hemoglobin (g/dL) * | +0.60 | - | 0.010 | [5] |
Data from a subgroup analysis of participants who achieved a post-treatment plasma C15:0 level >5 µg/mL. The intervention was 200 mg/day of C15:0 for 12 weeks in young adults with overweight or obesity.[5]
Molecular Mechanisms: Signaling Pathway Modulation
Recent research has begun to uncover the molecular mechanisms through which OCFAs exert their metabolic benefits. A key target appears to be the cellular energy sensor, AMP-activated protein kinase (AMPK).
Activation of AMPK
Studies in vitro have shown that C15:0 can directly activate AMPK.[6][7] AMPK activation is a central node in metabolic regulation, promoting a shift from anabolic (energy-consuming) to catabolic (energy-producing) processes. Activated AMPK enhances glucose uptake and fatty acid oxidation while inhibiting energy-intensive processes like lipid and protein synthesis. In skeletal muscle cells, C15:0 has been shown to promote glucose uptake via the AMPK-AS160 pathway.[6]
Inhibition of mTOR
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and anabolism. The AMPK and mTOR pathways are often reciprocally regulated. By activating AMPK, OCFAs can lead to the inhibition of the mTORC1 complex.[7] This inhibition occurs through at least two mechanisms: direct phosphorylation of the mTORC1 component Raptor by AMPK, and indirect inhibition via AMPK-mediated activation of the TSC2 tumor suppressor, which in turn inhibits Rheb, a critical activator of mTORC1. This inhibition of mTOR signaling can contribute to improved insulin sensitivity and reduced inflammation.
Key Experimental Protocols
Investigating the effects of OCFAs requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro experiments.
Protocol: Fatty Acid Treatment of Cultured Cells
This protocol describes the preparation of C15:0 for treating cultured cells, such as C2C12 myotubes or HepG2 hepatocytes, to study metabolic effects.
Materials:
-
Pentadecanoic acid (C15:0) powder
-
Ethanol (200 proof)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM)
-
Sterile tubes and filters
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of C15:0 by dissolving it in 100% ethanol. Warm gently if necessary to fully dissolve.
-
BSA Conjugation:
-
Prepare a 10% (w/v) BSA solution in serum-free cell culture medium and warm to 37°C.
-
In a sterile tube, slowly add the C15:0 stock solution to the warm BSA solution while vortexing to achieve the desired final molar ratio (e.g., 5:1 C15:0 to BSA).
-
Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complexing.
-
-
Cell Treatment:
-
Dilute the C15:0-BSA complex in the appropriate cell culture medium to the desired final treatment concentrations (e.g., 25, 50, 100 µM).
-
A BSA-only solution (vehicle control) should be prepared by adding an equivalent volume of ethanol to the BSA solution.
-
Aspirate the old medium from the cells and replace it with the medium containing the C15:0-BSA complex or the vehicle control.
-
Incubate cells for the desired duration (e.g., 16-24 hours) before downstream analysis.
-
Protocol: Measurement of AMPK Activation via Western Blot
This protocol outlines the steps to measure the phosphorylation of AMPK and its downstream target Acetyl-CoA Carboxylase (ACC) as markers of its activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Conclusion and Future Directions
The role of odd-chain fatty acids in metabolic research has transitioned from obscurity to a field of significant promise. The distinct anaplerotic metabolism of OCFAs, coupled with their ability to modulate key metabolic signaling pathways like AMPK and mTOR, provides a strong mechanistic basis for the protective associations observed in large-scale human studies. The quantitative data presented in this guide underscore their potential to positively influence markers of T2D and liver health.
Future research should focus on several key areas:
-
Larger Clinical Trials: Robust, large-scale randomized controlled trials are needed to confirm the therapeutic efficacy of C15:0 and C17:0 supplementation for preventing and managing metabolic diseases.
-
Dose-Response Studies: Determining the optimal dosage for physiological effects is critical for developing potential nutraceuticals or pharmaceuticals.
-
Expanded Mechanistic Studies: Further elucidation of the downstream targets of OCFA-mediated signaling is required to fully understand their pleiotropic effects.
-
Food Matrix Effects: Investigating how the consumption of OCFA-rich foods versus purified supplements impacts bioavailability and metabolic outcomes is an important area for nutritional science.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Biomarkers of fatty acids and risk of type 2 diabetes: a systematic review and meta-analysis of prospective cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis [mdpi.com]
- 5. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deuterium-Labeled Fatty Acids for Metabolic Tracing Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deuterium-labeled fatty acids are powerful tools for tracing the metabolic fate of lipids in vivo and in vitro. As stable, non-radioactive isotopes, they offer a safe and effective means to quantitatively assess dynamic processes such as de novo lipogenesis (DNL), fatty acid oxidation (FAO), and the incorporation of fatty acids into complex lipids. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques for utilizing deuterium-labeled fatty acids in metabolic research and drug development. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can track the journey of these fatty acids through various metabolic pathways, providing invaluable insights into cellular and whole-body lipid metabolism. This guide is intended to serve as a practical resource for scientists seeking to employ these powerful techniques in their research.
Core Concepts in Deuterium-Based Metabolic Tracing
Stable isotope tracers, particularly those labeled with deuterium (²H), have become a gold-standard for studying lipid metabolism. The fundamental principle involves introducing a known amount of a deuterium-labeled substrate into a biological system and monitoring its incorporation into various metabolic products over time. The choice of tracer depends on the specific metabolic pathway under investigation.
-
De Novo Lipogenesis (DNL): DNL is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. The most common method for measuring DNL is through the administration of deuterated water (D₂O). The deuterium from D₂O is incorporated into newly synthesized fatty acids via NADPH and acetyl-CoA. By measuring the deuterium enrichment in fatty acids, the rate of their synthesis can be quantified.[1][2]
-
Fatty Acid Oxidation (FAO): FAO is the process of breaking down fatty acids to produce energy. To measure FAO, a specific deuterium-labeled fatty acid, such as d₃₁-palmitate, is administered. As the fatty acid is oxidized, the deuterium atoms are released and incorporated into the body's water pool. By measuring the deuterium enrichment in body water (e.g., in plasma or urine), the rate of fatty acid oxidation can be determined.[3][4]
-
Fatty Acid Uptake and Esterification: Deuterium-labeled fatty acids can also be used to trace their uptake by tissues and their incorporation into complex lipids like triglycerides and phospholipids. This provides insights into lipid storage and membrane synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments using deuterium-labeled fatty acids.
Protocol 1: Measurement of De Novo Lipogenesis (DNL) using Deuterated Water (D₂O)
This protocol describes an in vivo method for quantifying DNL in tissues such as the liver and adipose tissue.[5][6][7]
1. Preparation and Administration of D₂O:
-
To avoid experimental variation, prepare a sufficient volume of 0.9% saline using 99.9% D₂O for all subjects for the duration of the experiment.
-
Administer a priming dose of D₂O via intraperitoneal (IP) injection to rapidly achieve a target body water enrichment of 2-5%.[8] The exact amount should be calculated based on the estimated total body water of the subject.
-
Provide deuterated drinking water (typically 4-8% D₂O) to maintain a stable body water enrichment throughout the study period.
2. Sample Collection:
-
Collect baseline blood samples prior to D₂O administration.
-
Collect blood samples at regular intervals (e.g., 4, 8, 12, 24 hours) post-administration.
-
At the end of the study, collect tissues of interest (e.g., liver, adipose tissue) and flash-freeze them in liquid nitrogen.
-
Process blood samples to separate plasma by centrifugation at 10,000 x g for 10 minutes at 4°C.[5] Store plasma and tissues at -80°C until analysis.
3. Lipid Extraction and Derivatization:
-
Lipid Extraction:
-
Homogenize tissue samples in a mixture of methanol, water, and chloroform.[5]
-
Centrifuge to separate the organic and aqueous layers. The lower organic phase contains the lipids.
-
-
Saponification:
-
Evaporate the organic solvent and resuspend the lipid extract in a methanolic potassium hydroxide (KOH) solution.
-
Heat the mixture to hydrolyze the fatty acids from complex lipids.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
4. Measurement of Body Water Enrichment:
-
Determine the deuterium enrichment of body water from plasma samples using the acetone exchange method.[5]
-
Incubate a small volume of plasma with a solution of sodium hydroxide (NaOH) and acetone.
-
The deuterium from the water will exchange with the hydrogen atoms on acetone.
-
Analyze the deuterated acetone by gas chromatography-mass spectrometry (GC-MS).
-
Generate a standard curve using known concentrations of D₂O to quantify the enrichment in the plasma samples.[5]
-
5. GC-MS Analysis of FAMEs:
-
Analyze the FAMEs by GC-MS to determine the mass isotopomer distribution of the fatty acids.
-
Use a suitable GC column (e.g., DB-Wax) and a temperature gradient to separate the different FAMEs.[9]
-
Operate the mass spectrometer in electron ionization (EI) mode and collect data in selected ion monitoring (SIM) mode to monitor the different isotopologues of the fatty acids of interest (e.g., palmitate).
6. Calculation of Fractional DNL:
-
The fractional synthesis rate (FNS) of a specific fatty acid is calculated using the following formula:
-
FNS = (EM₁ / (p * N))
-
Where EM₁ is the excess molar enrichment of the M+1 isotopologue of the fatty acid, p is the deuterium enrichment of the body water, and N is the number of exchangeable hydrogens on the fatty acid molecule (a theoretical value, e.g., ~22 for palmitate).[5]
-
-
The absolute amount of newly synthesized fatty acid can then be calculated by multiplying the FNS by the total amount of that fatty acid in the tissue.
Protocol 2: Measurement of Fatty Acid Oxidation (FAO) using Deuterated Palmitate
This protocol outlines a method for measuring dietary fat oxidation using d₃₁-palmitate.[4]
1. Tracer Administration:
-
Administer a known amount of d₃₁-palmitic acid (e.g., 15 mg/kg body weight) orally, typically mixed with a liquid meal to ensure absorption.[4]
2. Sample Collection:
-
Collect baseline urine or plasma samples before tracer administration.
-
Collect subsequent urine or plasma samples at various time points (e.g., 2, 4, 6, 8, and 10 hours) after administration.
3. Sample Preparation and Analysis:
-
Determine the deuterium enrichment in the body water (from urine or plasma) using an isotope ratio mass spectrometer (IRMS) after combustion of the sample to hydrogen gas.[3]
4. Calculation of Fatty Acid Oxidation:
-
The cumulative recovery of the deuterium label in the body water pool provides a measure of the total amount of the administered fatty acid that has been oxidized over the collection period.
-
The advantage of this method is that it does not require a correction factor for isotope exchange in the TCA cycle, which is a limitation of using ¹³C-labeled fatty acids.[4]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative parameters from representative studies using deuterium-labeled fatty acids.
Table 1: Parameters for De Novo Lipogenesis (DNL) Studies using D₂O
| Parameter | Value | Species/Model | Tissue | Reference |
| D₂O Priming Dose | 28 ml/kg body weight (IP) | Mouse | - | [8] |
| Body Water Enrichment | ~3.0–3.5% | Mouse | Plasma | [8] |
| Time to Plateau Enrichment | ~12 hours | Human | Plasma VLDL-TGFA | [2] |
| Daily TGFA Synthesis (Normal Diet) | ~2 g/day | Human | Plasma VLDL | [2] |
| Calculated N for Palmitate | 22 | - | - | [5] |
Table 2: Parameters for Fatty Acid Oxidation (FAO) Studies using Deuterated Palmitate
| Parameter | Value | Species/Model | Tracer | Reference |
| d₃₁-Palmitic Acid Dose | 15 mg/kg | Human | d₃₁-Palmitic Acid | [4] |
| ¹³C-Palmitic Acid Dose (for comparison) | 10 mg/kg | Human | [1-¹³C]-Palmitic Acid | [4] |
| Recovery of d₃₁-Palmitic Acid (10h) | 13.2 ± 7.7% | Human | d₃₁-Palmitic Acid | [4] |
| Recovery of ¹³C-Palmitic Acid (10h, uncorrected) | 6.4 ± 3.6% | Human | [1-¹³C]-Palmitic Acid | [4] |
| Mean Dietary Fat Oxidation | 16 ± 6% | Human | d₃₁-Palmitate | [3] |
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows.
Signaling Pathways
Caption: De Novo Lipogenesis Pathway from Glucose.
Caption: Fatty Acid Oxidation and Deuterium Release.
Experimental Workflows
Caption: Workflow for De Novo Lipogenesis Measurement.
Caption: Workflow for Fatty Acid Oxidation Measurement.
Applications in Drug Development
The use of deuterium-labeled compounds, including fatty acids, is a valuable strategy in drug discovery and development.[12][13][14]
-
Pharmacokinetic (PK) Studies: Deuterated compounds can be used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug without the need for radiolabeling.[14] By co-administering a deuterated and non-deuterated version of a drug, their relative metabolic fates can be precisely determined.
-
Target Engagement and Flux Analysis: Deuterium-labeled metabolic substrates can be used to assess the effect of a drug on a specific metabolic pathway. For example, a drug designed to inhibit DNL can be tested by measuring the reduction in deuterium incorporation into fatty acids from D₂O in the presence of the drug.
-
Improving Drug Properties (Deuterium Switching): Replacing hydrogen with deuterium at a site of metabolic breakdown can slow down the rate of drug metabolism, a phenomenon known as the "kinetic isotope effect."[13] This can lead to improved pharmacokinetic profiles, such as a longer half-life, reduced dosing frequency, and potentially lower toxicity by decreasing the formation of reactive metabolites.[12] Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies the success of this approach.[12]
Conclusion
Deuterium-labeled fatty acids are indispensable tools for quantitative metabolic research. They provide a safe and robust method for dissecting the complexities of lipid metabolism in health and disease. The detailed protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals to design and execute their own metabolic tracing studies. As analytical technologies continue to advance, the precision and scope of deuterium-based metabolic tracing are expected to expand, further enhancing our understanding of metabolic regulation and facilitating the development of novel therapeutics.
References
- 1. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. metsol.com [metsol.com]
- 5. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. hwb.gov.in [hwb.gov.in]
Tracing Bacterial Metabolism: An In-depth Technical Guide to the Applications of Tridecanoic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a cornerstone of metabolic flux analysis, providing an unparalleled window into the intricate network of biochemical pathways.[1] Among the various tracers, deuterium-labeled compounds, such as Tridecanoic acid-d2 (d2-C13:0), offer a powerful tool for investigating fatty acid metabolism.[2] This technical guide explores the applications of this compound in bacterial metabolism studies. While direct literature on this compound is emerging, the principles and methodologies are well-established through studies of other deuterated and odd-chain fatty acids (OCFAs).[3][4] This document will serve as a comprehensive resource, detailing the core concepts, experimental protocols, and data interpretation relevant to the use of d2-C13:0 as a metabolic probe in bacteria.
Odd-chain fatty acids are of particular interest as their metabolism is intrinsically linked to the central carbon metabolism through the precursor and breakdown product, propionyl-CoA.[5][6] By tracing the fate of the deuterium label from this compound, researchers can elucidate the dynamics of fatty acid uptake, degradation (β-oxidation), and incorporation into complex lipids. This information is critical for understanding bacterial physiology, identifying novel antibiotic targets, and engineering metabolic pathways for biotechnological applications.
Core Concepts in Tracing with this compound
The utility of this compound as a metabolic tracer hinges on the ability to introduce it into a bacterial culture and subsequently detect the deuterium label in various metabolic products. Bacteria can uptake exogenous fatty acids and either break them down for energy and carbon or incorporate them into their cellular lipids.[7]
1. Uptake and Activation: Exogenous fatty acids are transported across the bacterial cell membrane. Once inside, they are activated to their acyl-CoA thioesters (e.g., Tridecanoyl-CoA) for entry into metabolic pathways.[7]
2. β-Oxidation Pathway: In the presence of appropriate inducers and absence of catabolite repression, bacteria can degrade Tridecanoyl-CoA via the β-oxidation cycle.[8] Since Tridecanoic acid is an odd-chain fatty acid, its complete degradation yields multiple molecules of acetyl-CoA and one molecule of propionyl-CoA.[9] The deuterium label can be traced through these intermediates into other pathways, such as the tricarboxylic acid (TCA) cycle.
3. Incorporation into Lipids: Bacteria can also utilize exogenous fatty acids for the synthesis of phospholipids, the primary components of their cell membranes.[10] this compound can be directly incorporated or elongated/modified before incorporation. Tracking the d2 label into the phospholipid fraction provides insights into membrane biogenesis and remodeling.
Experimental Workflow for Tracing this compound Metabolism
A typical stable isotope tracing experiment with this compound involves several key stages, from bacterial culture to mass spectrometric analysis.
Caption: Generalized workflow for a bacterial stable isotope tracing experiment using this compound.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for the specific bacterial species and experimental goals.
Protocol 1: Bacterial Culturing and Labeling
-
Prepare Growth Medium: Prepare the appropriate minimal or rich medium for the bacterial species of interest. For controlled experiments, a minimal medium with a defined carbon source is often preferred to avoid confounding fatty acids from complex media components.
-
Inoculation and Growth: Inoculate the medium with a starter culture of the bacteria and grow to the mid-exponential phase (e.g., OD600 of 0.4-0.6).
-
Labeling: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., ethanol). Add the labeled fatty acid to the culture to a final concentration typically in the range of 50-200 µM. An equivalent volume of the solvent should be added to a control culture.
-
Time-Course Sampling: Incubate the cultures under appropriate conditions. Collect cell pellets at various time points (e.g., 0, 1, 2, 4, 8 hours) to monitor the dynamics of uptake and metabolism.
Protocol 2: Lipid Extraction and Derivatization
This protocol is adapted from standard methods for bacterial fatty acid analysis.[11]
-
Cell Harvesting and Quenching:
-
Harvest 1-5 mL of bacterial culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Immediately quench metabolic activity by resuspending the cell pellet in ice-cold saline or methanol.
-
-
Internal Standard:
-
Add a known amount of an internal standard, such as a non-native odd-chain fatty acid (e.g., Pentadecanoic acid, C15:0) or a different deuterated fatty acid not expected to be a metabolite of d2-C13:0. This is crucial for accurate quantification.[11]
-
-
Lipid Extraction (Acid Derivatization for Total Fatty Acids):
-
To the cell pellet, add 0.5 mL of anhydrous 1.25 M HCl in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour to simultaneously extract and methylate all fatty acids (both free and bound) to fatty acid methyl esters (FAMEs).
-
Cool the sample to room temperature.
-
-
FAME Extraction:
-
Add 0.5 mL of hexane and vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 1 minute to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
Protocol 3: GC-MS Analysis of FAMEs
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A moderately polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm) is suitable for separating FAMEs.[11]
-
GC Method:
-
Injection: 1 µL of the hexane extract, typically with a split ratio (e.g., 10:1).
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold. This program should be optimized to resolve the FAMEs of interest.
-
-
MS Method:
-
Ionization: Electron Impact (EI) is standard.
-
Acquisition Mode: Scan mode is used to obtain full mass spectra for identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of specific ions.
-
-
Data Analysis:
-
Identify the FAME peaks based on their retention times and mass spectra by comparing them to standards and library databases.
-
Determine the mass isotopologue distribution for Tridecanoic acid methyl ester and its potential metabolites. The presence of a peak at m/z+2 compared to the unlabeled standard will indicate the incorporation of the deuterium label.
-
Calculate the isotopic enrichment by comparing the peak areas of the labeled and unlabeled isotopologues.
-
Potential Metabolic Pathways of this compound
The following diagram illustrates the potential metabolic fate of exogenously supplied this compound in a bacterium capable of fatty acid degradation and synthesis.
Caption: Potential metabolic fate of this compound in bacteria.
Quantitative Data Presentation
Quantitative data from stable isotope tracing experiments are crucial for determining metabolic fluxes. Data should be presented in a clear, tabular format to allow for easy comparison across different conditions or time points.
Table 1: Example Isotopic Enrichment in Fatty Acids after Incubation with this compound
| Fatty Acid | Time Point | % Labeled (M+2) | Fold Change from T=0 |
| C13:0 | 1 hr | 45.2 ± 3.1 | 45.2 |
| 4 hr | 25.8 ± 2.5 | 25.8 | |
| C15:0 | 1 hr | 2.1 ± 0.5 | - |
| 4 hr | 8.9 ± 1.2 | 4.2 | |
| C17:0 | 1 hr | 0.5 ± 0.1 | - |
| 4 hr | 3.4 ± 0.7 | 6.8 |
Note: This is hypothetical data for illustrative purposes. M+2 represents the isotopologue containing two deuterium atoms.
Table 2: Example Quantification of β-Oxidation Products
| Metabolite Pool | Isotopic Tracer | % Enrichment from Tracer |
| Propionyl-CoA | This compound | 15.6 ± 2.1 |
| Succinyl-CoA | This compound | 7.3 ± 1.5 |
| Acetyl-CoA | [U-13C]-Glucose | 85.4 ± 5.6 |
Note: This is hypothetical data for illustrative purposes. Comparing enrichment from different tracers can reveal the relative contributions of various substrates to central metabolic pools.
Conclusion
This compound is a valuable tool for dissecting the complexities of bacterial fatty acid metabolism. By employing the experimental workflows and analytical methods outlined in this guide, researchers can gain quantitative insights into the uptake, degradation, and biosynthetic fate of odd-chain fatty acids. This knowledge is fundamental to advancing our understanding of microbial physiology and has significant implications for the development of new antimicrobial strategies and the optimization of microbial cell factories. While the direct application of this compound is an emerging area, the robust methodologies established for other labeled fatty acids provide a clear and reliable path forward for its use in cutting-edge metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Microbial synthesis of functional odd-chain fatty acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of Exogenous Fatty Acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using Tridecanoic acid-d2 as an internal standard in GC-MS
An Application Note on the Use of Tridecanoic Acid-d2 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acids in biological and pharmaceutical matrices is crucial for research, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high sensitivity and selectivity. However, the complexity of sample matrices and the multi-step sample preparation process can introduce variability. To correct for these variations and ensure the accuracy and reliability of quantitative results, the use of an internal standard is essential.
This compound (d2-C13:0) is an ideal internal standard for the GC-MS analysis of fatty acids. As a deuterated analog of tridecanoic acid, it shares similar chemical and physical properties with the target analytes, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. Its distinct mass-to-charge ratio (m/z) allows for its selective detection and quantification by the mass spectrometer without interfering with the analysis of the endogenous fatty acids. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of fatty acids in various sample types.
Principle of the Method
A known amount of this compound is added to the sample at the beginning of the sample preparation process. The sample is then subjected to lipid extraction, followed by derivatization to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated and quantified by GC-MS. The ratio of the peak area of each target fatty acid to the peak area of the this compound internal standard is used to calculate the concentration of the fatty acid in the original sample. This ratiometric measurement corrects for any loss of analyte during sample processing and for variations in injection volume.
Experimental Protocols
Reagents and Materials
-
This compound (analytical standard grade)
-
Fatty acid standards for calibration curve
-
Solvents: Hexane, Chloroform, Methanol (HPLC grade)
-
Derivatization reagent: 14% Boron trifluoride in methanol (BF3-methanol)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glassware: Screw-cap test tubes with PTFE liners, volumetric flasks, pipettes
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-23, HP-88)
Sample Preparation and Lipid Extraction
The choice of extraction method may vary depending on the sample matrix. The Folch method is a widely used "gold standard" for lipid extraction[1].
-
Sample Homogenization : Homogenize solid samples (e.g., tissues) in a suitable solvent. For liquid samples (e.g., plasma), use a measured volume directly.
-
Internal Standard Spiking : Add a known amount of this compound internal standard solution in methanol to each sample, quality control sample, and calibration standard.
-
Lipid Extraction (Folch Method) :
-
To the spiked sample, add a 2:1 (v/v) mixture of chloroform:methanol to achieve a final volume 20 times that of the sample volume[1].
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
-
Drying : Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Derivatization is a critical step to increase the volatility of the fatty acids for GC analysis. Acid-catalyzed esterification using BF3-methanol is a common and effective method[2].
-
To the dried lipid extract, add 2 mL of 14% BF3-methanol solution[2].
-
Tightly cap the tube and heat at 60°C for 30 minutes in a water bath or heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters that may need to be optimized for your specific instrument and application.
-
Gas Chromatograph (GC) :
-
Column : DB-23 (50% cyanopropyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector : Splitless mode, 250°C
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 220°C, hold for 10 minutes
-
-
-
Mass Spectrometer (MS) :
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Acquisition Mode : Selected Ion Monitoring (SIM)
-
Ions to Monitor :
-
Target Fatty Acids : Monitor characteristic ions for each FAME.
-
This compound methyl ester : Monitor the molecular ion and key fragment ions (e.g., m/z 244 for the molecular ion of methyl tridecanoate-d2). The exact ions should be determined by analyzing a standard of this compound methyl ester.
-
-
Data Analysis and Quantification
-
Peak Identification : Identify the peaks of the target FAMEs and the this compound methyl ester based on their retention times and selected ions.
-
Calibration Curve : Prepare a series of calibration standards containing known concentrations of the target fatty acids and a constant concentration of the this compound internal standard. Process these standards alongside the samples.
-
Quantification : Calculate the ratio of the peak area of each target fatty acid to the peak area of the this compound internal standard. Plot this ratio against the concentration of the fatty acid to generate a calibration curve. Determine the concentration of the fatty acids in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables provide representative quantitative data for a GC-MS method for fatty acid analysis using a deuterated internal standard. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and method parameters.
Table 1: Calibration Curve Parameters
| Fatty Acid | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Myristic Acid (C14:0) | 0.1 - 100 | > 0.999 |
| Palmitic Acid (C16:0) | 0.1 - 100 | > 0.999 |
| Stearic Acid (C18:0) | 0.1 - 100 | > 0.999 |
| Oleic Acid (C18:1) | 0.1 - 100 | > 0.999 |
| Linoleic Acid (C18:2) | 0.1 - 100 | > 0.999 |
Note: Data is representative of typical performance for fatty acid analysis by GC-MS and is based on similar validated methods.
Table 2: Method Detection and Quantification Limits
| Fatty Acid | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Myristic Acid (C14:0) | 0.02 | 0.06 |
| Palmitic Acid (C16:0) | 0.02 | 0.07 |
| Stearic Acid (C18:0) | 0.03 | 0.09 |
| Oleic Acid (C18:1) | 0.03 | 0.10 |
| Linoleic Acid (C18:2) | 0.04 | 0.12 |
Note: LOD and LOQ values are estimates based on signal-to-noise ratios of 3:1 and 10:1, respectively, from validated methods for fatty acid analysis.
Table 3: Recovery and Precision
| Fatty Acid | Spiked Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Palmitic Acid (C16:0) | 10 | 95 - 105 | < 5 |
| Oleic Acid (C18:1) | 10 | 92 - 108 | < 7 |
Note: Recovery and precision are demonstrated by spiking known amounts of fatty acids into a representative sample matrix and analyzing multiple replicates.
Visualizations
Caption: Experimental workflow for fatty acid analysis using this compound.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of fatty acids by GC-MS. The protocol outlined in this application note, from sample preparation to data analysis, offers a comprehensive guide for researchers, scientists, and drug development professionals. The implementation of a deuterated internal standard is critical for correcting analytical variability and ensuring the accuracy of results, which is paramount in scientific research and regulated environments.
References
Application Notes and Protocols for LC-MS Quantitative Analysis of Fatty Acids with Tridecanoic acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids (FAs) are fundamental building blocks of complex lipids and serve as crucial signaling molecules in a myriad of physiological and pathological processes. Accurate and robust quantification of fatty acid profiles in biological matrices is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful platform for the targeted quantification of fatty acids due to its high sensitivity, selectivity, and specificity. The use of stable isotope-labeled internal standards is paramount for correcting for variations in sample preparation and matrix effects, thereby ensuring analytical accuracy.[1] This document provides a detailed application note and protocol for the quantitative analysis of fatty acids in human plasma using Tridecanoic acid-d2 as an internal standard.
Principle
This method employs a liquid-liquid extraction procedure to isolate fatty acids from human plasma. This compound is spiked into the sample prior to extraction to serve as an internal standard for the quantification of endogenous fatty acids. The extracted fatty acids are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of each analyte to the internal standard with a calibration curve generated from standards of known concentrations.
Data Presentation
The following tables summarize the key parameters for the LC-MS/MS analysis and provide representative quantitative data.
Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions for Fatty Acids and Internal Standard. This table lists the precursor and product ion transitions for a selection of common fatty acids and the this compound internal standard. These transitions are crucial for the selective and sensitive detection of the target analytes.[2][3][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Myristic acid (C14:0) | 227.2 | 227.2 | 10 | 50 |
| Palmitic acid (C16:0) | 255.2 | 255.2 | 12 | 50 |
| Palmitoleic acid (C16:1) | 253.2 | 253.2 | 12 | 50 |
| Stearic acid (C18:0) | 283.3 | 283.3 | 15 | 50 |
| Oleic acid (C18:1) | 281.3 | 281.3 | 15 | 50 |
| Linoleic acid (C18:2) | 279.2 | 279.2 | 15 | 50 |
| α-Linolenic acid (C18:3) | 277.2 | 277.2 | 15 | 50 |
| Arachidonic acid (C20:4) | 303.2 | 303.2 | 18 | 50 |
| Eicosapentaenoic acid (C20:5) | 301.2 | 301.2 | 18 | 50 |
| Docosahexaenoic acid (C22:6) | 327.2 | 327.2 | 20 | 50 |
| This compound (IS) | 215.2 | 215.2 | 12 | 50 |
Table 2: Representative Calibration Curve Data. This table illustrates typical calibration curve parameters for the quantification of palmitic acid using this compound as the internal standard. A linear regression with a weighting factor of 1/x is commonly used.[5]
| Calibration Level | Concentration (µM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 0.1 | 15,234 | 1,510,876 | 0.010 |
| 2 | 0.5 | 78,912 | 1,523,450 | 0.052 |
| 3 | 1.0 | 155,678 | 1,509,876 | 0.103 |
| 4 | 5.0 | 798,456 | 1,532,109 | 0.521 |
| 5 | 10.0 | 1,589,012 | 1,515,678 | 1.048 |
| 6 | 25.0 | 3,954,321 | 1,525,432 | 2.592 |
| 7 | 50.0 | 7,890,123 | 1,519,876 | 5.191 |
| Regression | R² = 0.998 |
Table 3: Example Quantitative Results from Human Plasma. This table presents sample quantitative data for a selection of fatty acids in human plasma, demonstrating the application of the method.
| Fatty Acid | Concentration (µM) | %RSD (n=3) |
| Palmitic acid (C16:0) | 152.3 | 4.2 |
| Stearic acid (C18:0) | 78.9 | 5.1 |
| Oleic acid (C18:1) | 215.6 | 3.8 |
| Linoleic acid (C18:2) | 350.1 | 4.5 |
| Arachidonic acid (C20:4) | 45.7 | 6.2 |
Experimental Protocols
Materials and Reagents
-
Human plasma (with EDTA as anticoagulant)
-
This compound (Internal Standard)
-
Fatty acid standards (Myristic, Palmitic, Palmitoleic, Stearic, Oleic, Linoleic, α-Linolenic, Arachidonic, Eicosapentaenoic, Docosahexaenoic acids)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen gas, high purity
Equipment
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical balance
-
Pipettes and tips
Protocol 1: Sample Preparation - Liquid-Liquid Extraction
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add 10 µL of this compound internal standard solution (e.g., 100 µM in methanol).
-
Protein Precipitation and Extraction: Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C. This will result in two distinct phases (upper aqueous and lower organic) separated by a protein disk.
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS analysis.[6]
Protocol 2: LC-MS/MS Analysis
-
LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[1][7]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.[1][7]
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: Use the transitions specified in Table 1.
-
Visualizations
Caption: Experimental workflow for fatty acid quantification.
Caption: Simplified overview of fatty acid beta-oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsbms.jp [jsbms.jp]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes: Tridecanoic Acid-d2 for Robust Lipidomics and Metabolomics Profiling
Introduction
Tridecanoic acid-d2 is a stable isotope-labeled saturated fatty acid that serves as an ideal internal standard for quantitative analysis in lipidomics and metabolomics research. Its chemical structure is identical to its endogenous counterpart, tridecanoic acid, with the exception of two deuterium atoms, providing a distinct mass shift that allows for precise differentiation and quantification using mass spectrometry (MS). The use of deuterated internal standards is a critical component of robust bioanalytical methods, correcting for variability in sample extraction, derivatization, and instrument response.[1][2][3] This application note provides detailed protocols for the use of this compound in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for the profiling of fatty acids and other metabolites.
Principle and Applications
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[3] They co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns, thus effectively normalizing for variations that can occur during sample processing and analysis.[3] Tridecanoic acid itself is a 13-carbon saturated fatty acid.[4][5] While not as abundant as other fatty acids, it is utilized as an internal standard for the analysis of intramuscular fat and fatty acids in various biological samples.[4]
This compound is particularly valuable for:
-
Targeted Quantification: Accurate measurement of the absolute concentration of tridecanoic acid and other fatty acids in complex biological matrices like plasma, serum, tissues, and cells.
-
Metabolic Flux Analysis: Tracing the metabolic fate of fatty acids in cellular and organismal systems.
-
Method Validation: Ensuring the accuracy, precision, and reproducibility of analytical methods in drug development and clinical research.[2]
Experimental Protocols
Below are detailed protocols for the utilization of this compound as an internal standard in typical lipidomics and metabolomics experiments.
Protocol 1: Quantitative Analysis of Free Fatty Acids by GC-MS
This protocol outlines the extraction, derivatization, and analysis of free fatty acids from biological samples using GC-MS with this compound as an internal standard.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a working concentration (e.g., 10 µg/mL in methanol).
-
Extraction Solvent: Iso-octane or a mixture of hexane and isopropanol (3:2, v/v).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzyl bromide (PFBBr).
-
Other reagents: Methanol, hydrochloric acid, potassium hydroxide, acetonitrile, diisopropylethylamine.[6]
-
Glass tubes, vortex mixer, centrifuge, gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
Aliquot a precise volume or weight of the sample (e.g., 50 µL of plasma or 20 mg of tissue homogenate) into a clean glass tube.
-
-
Internal Standard Spiking:
-
Add a known volume of the this compound internal standard spiking solution to each sample, quality control (QC), and calibration standard tube. A typical final concentration might be 1 µg/mL.
-
-
Extraction:
-
Add 1 mL of the extraction solvent to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer containing the lipids to a new clean glass tube.
-
Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (for TMS esters):
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tubes tightly and heat at 60°C for 30 minutes.
-
Cool the samples to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column for fatty acid analysis (e.g., DB-1ms or HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for tridecanoic acid TMS ester and this compound TMS ester.
-
-
Data Analysis:
-
Identify the peaks corresponding to the TMS derivatives of tridecanoic acid and this compound based on their retention times and mass spectra.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of tridecanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Profiling of Total Fatty Acids by LC-MS/MS
This protocol describes the hydrolysis, extraction, and analysis of total fatty acids (free and esterified) from biological samples using LC-MS/MS with this compound as an internal standard.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent).
-
Biological sample (e.g., plasma, cells).
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a working concentration (e.g., 5 µg/mL in methanol).
-
Hydrolysis Reagent: 2M methanolic KOH.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
-
LC-MS grade solvents: Acetonitrile, methanol, water, formic acid.
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Aliquot the sample (e.g., 20 µL of plasma) into a glass tube.
-
Add the this compound internal standard spiking solution.
-
-
Hydrolysis (Saponification):
-
Add 1 mL of 2M methanolic KOH.
-
Vortex and incubate at 60°C for 1 hour to hydrolyze esterified fatty acids.
-
Cool the samples to room temperature.
-
-
Extraction:
-
Acidify the sample by adding 200 µL of 6M HCl.
-
Add 2 mL of MTBE, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction and combine the organic phases.
-
Evaporate the solvent to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate fatty acids (e.g., start with 50% B, ramp to 100% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Set up transitions for tridecanoic acid and this compound (precursor ion [M-H]⁻ to a specific product ion).
-
-
Data Analysis:
-
Quantify tridecanoic acid using the same principles of calculating peak area ratios and using a calibration curve as described in the GC-MS protocol.
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: Example Calibration Curve Data for Tridecanoic Acid using GC-MS
| Calibrator Concentration (µg/mL) | Analyte Peak Area | Internal Standard (d2) Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 150,123 | 0.101 |
| 0.5 | 76,170 | 151,500 | 0.503 |
| 1.0 | 153,000 | 150,800 | 1.015 |
| 5.0 | 755,000 | 149,900 | 5.037 |
| 10.0 | 1,510,000 | 150,500 | 10.033 |
| R² | 0.9998 |
Table 2: Example Quantification of Tridecanoic Acid in Plasma Samples
| Sample ID | Analyte Peak Area | Internal Standard (d2) Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) | %CV (n=3) |
| Control 1 | 25,678 | 152,345 | 0.168 | 0.17 | 4.5 |
| Control 2 | 28,910 | 151,987 | 0.190 | 0.19 | 3.8 |
| Treated 1 | 89,456 | 150,765 | 0.593 | 0.59 | 5.1 |
| Treated 2 | 95,123 | 151,112 | 0.629 | 0.63 | 4.2 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for fatty acid analysis using this compound.
Logical Relationship of Internal Standard Use
Caption: Role of this compound in correcting analytical variability.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 5. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
Application Note: Quantitative Analysis of Fatty Acids in Biological Samples Using Tridecanoic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids (FAs) are integral to numerous biological processes, serving as essential energy sources, structural components of cell membranes, and signaling molecules. Accurate quantification of FAs in biological matrices such as plasma, serum, and tissues is crucial for understanding disease pathology, biomarker discovery, and evaluating the efficacy of therapeutic interventions. Due to their diverse concentrations and the complexity of biological samples, reliable quantification necessitates the use of a stable isotope-labeled internal standard (IS). Tridecanoic acid-d2 (d2-C13:0) is an ideal IS for this purpose, as it is structurally similar to endogenous fatty acids but mass-spectrometrically distinct, allowing for correction of sample loss during preparation and variations in instrument response.
This application note provides detailed protocols for the extraction, derivatization, and analysis of fatty acids from biological samples using this compound as an internal standard for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms.
Principle
The overall workflow involves the homogenization of a biological sample, followed by the addition of a known amount of this compound. Lipids, including the internal standard, are then extracted from the matrix. For GC-MS analysis, the carboxyl group of the fatty acids is derivatized to form more volatile esters. For LC-MS analysis, derivatization is often optional but can enhance ionization efficiency.[1][2] The final extract is then analyzed by the appropriate mass spectrometry technique. Quantification is achieved by comparing the peak area of each endogenous fatty acid to the peak area of the this compound internal standard.
References
- 1. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 2. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
Application Note: Quantitative Analysis of Fatty Acids by GC-MS Following Derivatization to Fatty Acid Methyl Esters (FAMEs) with Tridecanoic acid-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids in various biological and pharmaceutical matrices. Due to their low volatility and inherent polarity, fatty acids require a derivatization step to convert them into more volatile and less polar compounds suitable for GC analysis. The most common derivatization method is esterification to form fatty acid methyl esters (FAMEs).[1][2] This process neutralizes the polar carboxyl group, enabling separation based on boiling point, degree of unsaturation, and molecular geometry.[1]
For accurate and precise quantification, the use of a stable isotope-labeled internal standard is crucial to correct for variations during sample preparation, derivatization, and injection.[3][4] Tridecanoic acid-d2, a deuterated analog of a fatty acid not commonly found in most biological samples, serves as an excellent internal standard for this purpose. This application note provides a detailed protocol for the derivatization of fatty acids to FAMEs using boron trifluoride (BF3)-methanol and subsequent quantitative analysis by GC-MS with this compound as the internal standard.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of fatty acids is depicted below. This process includes sample preparation with the addition of the internal standard, esterification to FAMEs, extraction of the FAMEs, and finally, analysis by GC-MS.
Figure 1. Experimental workflow for fatty acid analysis.
Experimental Protocols
Materials and Reagents
-
Fatty acid-containing sample (e.g., lipid extract from plasma, cells, or tissue)
-
This compound
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Preparation of Internal Standard Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or chloroform) at a concentration of 1 mg/mL. The exact concentration should be recorded for final calculations.
Sample Preparation and Derivatization
-
Sample Aliquoting: Transfer a known amount of the sample (e.g., 1-10 mg of lipid extract or an equivalent amount of biological fluid/tissue homogenate) into a screw-cap glass tube.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the sample. The amount added should be in a similar range to the expected amount of the fatty acids of interest.
-
Solvent Evaporation: If the sample and internal standard are in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Esterification: Add 1-2 mL of 14% BF3-methanol reagent to the dried sample.[5]
-
Incubation: Tightly cap the tube and heat it at 60-100°C for 10-30 minutes in a heating block or water bath.[1] The optimal time and temperature may need to be determined empirically for specific sample types. For many applications, heating at 80°C for 20 minutes is sufficient.[6]
-
Cooling: After incubation, allow the tube to cool to room temperature.
Extraction of Fatty Acid Methyl Esters (FAMEs)
-
Phase Separation: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the cooled reaction mixture.
-
Extraction: Cap the tube and vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.
-
Centrifugation: Centrifuge the tube at a low speed (e.g., 1500 x g) for 5 minutes to facilitate phase separation.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.
-
Final Sample: The sample is now ready for GC-MS analysis. If necessary, the sample can be concentrated under a stream of nitrogen and reconstituted in a smaller volume of hexane.
Data Presentation
The following table summarizes the key parameters for the derivatization and GC-MS analysis of fatty acids.
| Parameter | Value/Condition | Reference |
| Derivatization | ||
| Derivatizing Agent | 14% Boron Trifluoride in Methanol | [5] |
| Internal Standard | This compound | |
| Reaction Temperature | 60-100 °C | [1] |
| Reaction Time | 10-30 minutes | [1] |
| Extraction Solvent | Hexane | |
| GC-MS Parameters | ||
| GC Column | DB-23, HP-88, or similar polar capillary column | [7] |
| Injection Volume | 1 µL | [3][4] |
| Injector Temperature | 250 °C | [3][4] |
| Oven Temperature Program | Initial 150°C, ramp to 270°C at 10°C/min | [3] |
| Carrier Gas | Helium | [6] |
| Ionization Mode | Electron Ionization (EI) | [8] |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | [2][8] |
| Monitored Ions (m/z) | ||
| This compound methyl ester | To be determined based on fragmentation pattern | |
| Common FAMEs | e.g., 74, 87 for saturated FAMEs | [2] |
Signaling Pathways and Logical Relationships
The derivatization process follows a clear logical progression from the native fatty acid to the analyzable FAME. The role of the internal standard is central to ensuring the accuracy of the final quantitative result.
Figure 2. Logic of fatty acid esterification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of fatty acids in various samples using GC-MS. The acid-catalyzed esterification with BF3-methanol is a robust and widely used method for preparing FAMEs.[9] The incorporation of this compound as an internal standard is critical for achieving accurate and reproducible quantification by correcting for variability throughout the analytical process. The provided experimental details and data presentation guidelines offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Free Fatty Acids in Plasma using Tridecanoic acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free fatty acids (FFAs) are critical signaling molecules and key players in cellular metabolism. Their quantification in plasma is essential for understanding various physiological and pathological states, making it a focal point in biomarker discovery and drug development. This document provides a detailed protocol for the sensitive and accurate quantification of FFAs in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Tridecanoic acid-d2 as an internal standard. The methodology presented here offers a robust workflow from sample preparation to data analysis. While direct analysis of underivatized FFAs is possible, this protocol also discusses derivatization as a strategy to enhance sensitivity.[1][2][3]
Experimental Protocols
Protocol 1: Plasma Sample Preparation - Liquid-Liquid Extraction (LLE)
This protocol is based on a modified Folch or Bligh-Dyer extraction method to efficiently isolate lipids, including FFAs, from plasma.[4][5]
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound internal standard (IS) solution (10 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.9% NaCl solution (aqueous)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge (capable of 4000 x g and 4°C)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean glass tube, add 100 µL of plasma.
-
Add 20 µL of the this compound internal standard solution.
-
Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.
-
Add 400 µL of chloroform. Vortex thoroughly for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer (chloroform) containing the lipids into a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Free Fatty Acids
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of FFAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid or 5 mM ammonium acetate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-18 min: Hold at 100% B
-
18.1-20 min: Return to 30% B and equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Ion Source Temperature: 150°C
-
Gas Temperature: 350°C
-
Nebulizer Gas: 45 psi
-
Capillary Voltage: 3500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: MRM Transitions for Selected Free Fatty Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myristic acid (C14:0) | 227.2 | 227.2 | 10 |
| Palmitic acid (C16:0) | 255.2 | 255.2 | 10 |
| Stearic acid (C18:0) | 283.3 | 283.3 | 10 |
| Oleic acid (C18:1) | 281.3 | 281.3 | 10 |
| Linoleic acid (C18:2) | 279.2 | 279.2 | 10 |
| Arachidonic acid (C20:4) | 303.2 | 303.2 | 10 |
| This compound (IS) | 215.2 | 215.2 | 10 |
Table 2: Method Validation Parameters
| Analyte | LLOQ (nM) | ULOQ (µM) | Linearity (r²) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Myristic acid | 10 | 50 | >0.99 | 85-105 | <10 | <15 |
| Palmitic acid | 10 | 50 | >0.99 | 85-105 | <10 | <15 |
| Stearic acid | 10 | 50 | >0.99 | 85-105 | <10 | <15 |
| Oleic acid | 10 | 50 | >0.99 | 85-105 | <10 | <15 |
| Linoleic acid | 20 | 100 | >0.99 | 80-110 | <10 | <15 |
| Arachidonic acid | 5 | 25 | >0.99 | 80-110 | <10 | <15 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for FFA quantification in plasma.
Derivatization Strategy for Enhanced Sensitivity
For applications requiring higher sensitivity, derivatization of the carboxylic acid group of FFAs can significantly improve ionization efficiency.[1][2][3] This often allows for detection in the more robust positive ionization mode.
Caption: Optional derivatization workflow for FFAs.
Discussion
The presented method, utilizing this compound as an internal standard, provides a reliable and reproducible approach for the quantification of free fatty acids in plasma. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response. The choice between direct analysis and derivatization depends on the required sensitivity and the specific FFAs of interest.[2][3] Direct analysis in negative ion mode is simpler and faster, while derivatization can offer lower limits of detection.[6][7][8] Method validation, including assessment of linearity, accuracy, precision, and recovery, is essential for ensuring high-quality data in research and clinical applications.
References
- 1. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-Throughput Analysis of Total Plasma Fatty Acid Composition with Direct In Situ Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS using Tridecanoic Acid-d2 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of fatty acids in biological samples, such as plasma, through their conversion to fatty acid methyl esters (FAMEs) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The method employs tridecanoic acid-d2 as a stable isotope-labeled internal standard to ensure high accuracy and precision.
Principle
The quantitative analysis of fatty acids by GC is often complicated by their high polarity and low volatility.[1] To overcome these challenges, the carboxyl groups of fatty acids are derivatized to form more volatile and non-polar fatty acid methyl esters (FAMEs).[1] This process, known as esterification, allows for effective separation based on boiling point, degree of unsaturation, and isomeric configuration.
This protocol utilizes a stable isotope-labeled internal standard, this compound. The use of a deuterated analogue with similar chemical and structural properties to the target analytes enhances the precision and accuracy of the measurement.[1] It effectively compensates for any analyte loss during sample preparation, extraction, and analysis.[1] The FAMEs are separated and quantified using GC-MS, which offers high sensitivity and structural confirmation of the analytes.[2]
Materials and Reagents
-
Internal Standard (IS) Stock Solution: this compound in a suitable solvent (e.g., ethanol or chloroform).
-
Derivatization Reagent: Boron trichloride-methanol (BCl3-Methanol), 12% w/w, or 2M methanolic HCl.[3]
-
Extraction Solvents: HPLC-grade hexane, chloroform, and methanol.[4][5]
-
Aqueous Solutions: 1M Sodium Chloride (NaCl), Ultrapure water.[4]
-
Drying Agent: Anhydrous sodium sulfate.
-
Sample Vials: 2 mL borosilicate vials with PTFE-lined caps, GC vials with inserts.[4]
-
Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator, GC-MS system.
Experimental Protocols
3.1. Sample Preparation and Lipid Extraction
This protocol is optimized for a 200 µL plasma sample. Volumes should be adjusted for other sample types like tissue homogenates or cell lysates.[6]
-
Sample Aliquoting: Pipette 200 µL of plasma into a 2 mL borosilicate vial.[6]
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the plasma sample. The amount should be chosen to yield a peak area response within the range of the expected analytes.
-
Protein Precipitation & Lysis: Add 1 mL of methanol to the vial. Vortex vigorously for 30 seconds to mix and precipitate proteins.[6]
-
Lipid Extraction (Folch Method Adaptation):
-
Add 2 mL of chloroform to the vial.
-
Vortex for 2 minutes.
-
Add 0.6 mL of 1M NaCl solution.
-
Vortex for another 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
-
Collection: Carefully collect the lower organic layer (chloroform) containing the lipids using a glass pipette and transfer it to a new clean vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
3.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reagent Addition: Add 1 mL of 12% BCl3-methanol reagent to the dried lipid extract.
-
Incubation: Securely cap the vial and heat at 60 °C for 10 minutes in a heating block or water bath.
-
Quenching and Extraction:
-
Allow the vial to cool to room temperature.
-
Add 0.5 mL of water and 0.5 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
-
Phase Separation: Centrifuge for 2 minutes at 1000 x g to ensure clear separation of the layers.
-
FAME Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a new GC vial.
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.
3.3. GC-MS Analysis
The following parameters serve as a guideline and may require optimization based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.[7]
-
Column: Agilent HP-5MS (30 m × 0.25 mm, 0.25 µm) or a polar equivalent like a FAMEWAX column for better separation of unsaturated FAMEs.[7][8]
-
Injector: Splitless mode, 250 °C.[2]
-
Injection Volume: 1 µL.[2]
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[8]
-
Oven Temperature Program:
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[9]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and quantitative accuracy. Full scan can be used for initial qualitative identification.[2][9]
-
Monitored Ions (SIM): Specific ions for each FAME analyte and for the this compound methyl ester must be selected. For deuterated methyl esters, characteristic ions like m/z 77 and 90 can be monitored.[10]
Data Presentation and Analysis
Quantitative analysis is performed by constructing a calibration curve for each fatty acid. This is achieved by analyzing standards containing known concentrations of the fatty acid and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
Table 1: Representative GC-MS Data for FAME Analysis
| Analyte (FAME) | Retention Time (min) | Target Ion (m/z) | Peak Area (Analyte) | Peak Area (IS: C13:0-d2) | Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) |
| Methyl Palmitate (C16:0) | 14.85 | 74 | 1,254,321 | 987,654 | 1.27 | 25.4 |
| Methyl Stearate (C18:0) | 16.92 | 74 | 876,543 | 987,654 | 0.89 | 17.8 |
| Methyl Oleate (C18:1) | 16.81 | 264 | 1,543,210 | 987,654 | 1.56 | 31.2 |
| Methyl Linoleate (C18:2) | 16.75 | 292 | 998,765 | 987,654 | 1.01 | 20.2 |
| IS: C13:0-d2 Me-ester | 12.55 | 77 | - | 987,654 | - | - |
Table 2: Typical GC-MS Operating Parameters
| Parameter | Setting |
| GC System | Agilent 7890A |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 70°C, ramp 11°C/min to 170°C, ramp 0.8°C/min to 175°C, ramp 20°C/min to 220°C (hold 2.5 min)[2] |
| MS System | Agilent 5975C |
| Ion Source | Electron Ionization (EI) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Visualization
Caption: Experimental workflow for FAME analysis.
Caption: Mitochondrial fatty acid beta-oxidation pathway.[11][12][13]
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 5. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. perlan.com.pl [perlan.com.pl]
- 8. restek.com [restek.com]
- 9. agilent.com [agilent.com]
- 10. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. jackwestin.com [jackwestin.com]
- 13. Beta oxidation - Wikipedia [en.wikipedia.org]
Application of Tridecanoic Acid-d2 in Food and Environmental Sample Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tridecanoic acid-d2 as an internal standard in the quantitative analysis of fatty acids in food and environmental samples. The use of stable isotope-labeled internal standards, such as this compound, is a robust method for correcting for analyte losses during sample preparation and for mitigating matrix effects in complex samples, thereby ensuring high accuracy and precision in analytical measurements.
Application Notes
Principle of Stable Isotope Dilution Analysis (SIDA)
Stable isotope dilution analysis (SIDA) is a powerful analytical technique used for the precise quantification of compounds in complex matrices. This method involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical procedure. The labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium).
Because the IS and the native analyte behave identically during extraction, derivatization, and chromatographic analysis, any loss of the analyte during these steps will be accompanied by a proportional loss of the IS. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, regardless of sample losses or matrix-induced signal suppression or enhancement.
Advantages of Using this compound as an Internal Standard
Tridecanoic acid (C13:0) is an odd-chain saturated fatty acid, which is typically present in low concentrations in most common food and environmental samples. This low natural abundance makes its deuterated analog, this compound, an excellent internal standard for the analysis of a wide range of fatty acids.
Key advantages include:
-
Low Background Interference: The naturally low levels of endogenous tridecanoic acid in most samples minimize the risk of interference with the internal standard signal.
-
Similar Physicochemical Properties: As a saturated fatty acid, this compound exhibits similar extraction and derivatization efficiencies to other saturated and unsaturated fatty acids of interest.
-
Chromatographic Co-elution: this compound co-elutes with the native tridecanoic acid and is chromatographically close to other mid-chain fatty acids, allowing for reliable correction across a relevant portion of the chromatogram.
-
Mass Spectrometric Resolution: The mass difference between the deuterated standard and the native analytes allows for clear differentiation and quantification by mass spectrometry (MS).
Quantitative Data Summary
While specific validated performance data for this compound in various food and environmental matrices is not extensively available in peer-reviewed literature, the following tables summarize typical performance characteristics that can be expected when using a stable isotope dilution GC-MS method for fatty acid analysis. The data for wastewater analysis using non-deuterated tridecanoic acid as a surrogate standard is provided as a reference.[1]
Disclaimer: The data presented in Table 2 are representative examples of method performance and are intended to serve as a guideline. Actual performance characteristics should be determined for each specific matrix and analytical method.
Table 1: Method Performance for Fatty Acid Analysis in Wastewater using Tridecanoic Acid (non-deuterated) as a Surrogate Internal Standard [1]
| Parameter | Value |
| Analytes | C8-C22 Fatty Acids |
| Technique | GC-MS (SIM) |
| Limit of Detection (LOD) | 0.008 - 0.016 mg/L |
| Applicable Concentration Range | 0.010 - 10 mg/L |
| Coefficient of Variation (CV) | < 5% |
Table 2: Representative Method Validation Data for Fatty Acid Analysis in Food Matrices using this compound as an Internal Standard (Hypothetical Data)
| Parameter | Milk | Fish Tissue | Vegetable Oil |
| Linearity (r²) | >0.995 | >0.995 | >0.995 |
| LOD (µg/g) | 0.05 - 0.2 | 0.1 - 0.5 | 0.1 - 0.5 |
| LOQ (µg/g) | 0.15 - 0.6 | 0.3 - 1.5 | 0.3 - 1.5 |
| Recovery (%) | 92 - 108 | 90 - 105 | 95 - 110 |
| Precision (RSDr, %) | < 10 | < 12 | < 8 |
| Precision (RSDR, %) | < 15 | < 18 | < 12 |
Experimental Protocols
The following are detailed protocols for the analysis of fatty acids in food and environmental samples using this compound as an internal standard.
Protocol 1: Analysis of Fatty Acids in Food Samples (e.g., Fish Tissue)
1. Materials and Reagents
-
This compound internal standard solution (100 µg/mL in methanol)
-
Fatty acid methyl ester (FAME) standard mix
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boron trifluoride-methanol solution (14% BF₃ in methanol)
-
Homogenizer
-
Centrifuge
-
GC-MS system
2. Sample Preparation and Extraction
-
Weigh approximately 1 g of homogenized fish tissue into a glass centrifuge tube.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of 100 µg/mL solution).
-
Add 4 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenize the sample for 2 minutes.
-
Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean glass tube.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Add 2 mL of 14% BF₃-methanol solution to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
4. GC-MS Analysis
-
GC Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. Monitor characteristic ions for each FAME and the this compound methyl ester.
Protocol 2: Analysis of Fatty Acids in Environmental Water Samples
1. Materials and Reagents
-
This compound internal standard solution (10 µg/mL in methanol)
-
Fatty acid standard mix
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boron trifluoride-methanol solution (14% BF₃ in methanol)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Liquid-liquid extractor or separatory funnel
-
GC-MS system
2. Sample Preparation and Extraction
-
Collect 1 L of water sample in a clean glass bottle.
-
Acidify the sample to pH < 2 with concentrated HCl.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 10 µg/mL solution).
-
Option A: Liquid-Liquid Extraction (LLE)
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of DCM and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the DCM layer.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM.
-
Combine the DCM extracts.
-
-
Option B: Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of deionized water at pH < 2.
-
Pass the entire water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 30 minutes.
-
Elute the fatty acids with 10 mL of DCM.
-
-
Dry the DCM extract over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Follow the same derivatization procedure as described in Protocol 1 (Section 3).
4. GC-MS Analysis
-
Follow the same GC-MS conditions as described in Protocol 1 (Section 4).
Visualizations
Caption: Experimental workflow for food sample analysis.
Caption: Experimental workflow for environmental sample analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tridecanoic Acid-d2 for Calibration Curves
Welcome to the Technical Support Center for optimizing Tridecanoic acid-d2 concentration in quantitative analyses. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for robust and accurate calibration curves in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is the concentration of the internal standard (IS), such as this compound, critical for a reliable calibration curve?
A1: The concentration of the internal standard is crucial for ensuring the accuracy and precision of quantitative bioanalysis.[1] An appropriate concentration helps to compensate for variability during sample preparation, injection, and ionization in the mass spectrometer.[1][2] If the IS concentration is too low, its signal may be noisy and susceptible to interference. Conversely, if it is too high, it can lead to detector saturation or ion suppression of the analyte, particularly at lower concentrations, affecting the linearity of the calibration curve.[3]
Q2: What is a good starting concentration for this compound as an internal standard?
A2: A common rule of thumb is to use an internal standard concentration that provides a signal response that is roughly 1/3 to 1/2 of the response of the analyte at the upper limit of quantification (ULOQ).[1] However, the optimal concentration is specific to the assay and should be determined experimentally. Factors to consider include the expected concentration range of the endogenous analyte, the sensitivity of the mass spectrometer, and the potential for matrix effects.[1]
Q3: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?
A3: While stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard for mitigating matrix effects, they may not eliminate them entirely.[2] "Differential matrix effects" can occur if the analyte and the IS experience different levels of ion suppression or enhancement. This can happen if there is a slight chromatographic separation between the two compounds, exposing them to different co-eluting matrix components.[4]
Q4: My calibration curve is non-linear even with this compound as an internal standard. What are the possible causes?
A4: Non-linearity can arise from several factors despite using a deuterated internal standard. At high analyte concentrations, detector saturation or competition for ionization can occur.[3] Another possibility is the presence of impurities in the analyte or the internal standard. For instance, the presence of unlabeled analyte in your this compound standard can lead to a positive bias, especially at the lower end of the calibration curve. It is also possible that the concentration of the internal standard itself is influencing the linearity.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered when optimizing this compound concentration for calibration curves.
Guide 1: Inconsistent Internal Standard Response
-
Problem: The peak area of this compound is highly variable across the calibration standards and quality control (QC) samples in the same analytical run.
-
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Ensure accurate and consistent pipetting of the internal standard into all samples.[2] Thoroughly vortex each sample after adding the IS to ensure homogeneity.[5]
-
Instrumental Issues: Check the autosampler for air bubbles and ensure the injection needle is not clogged.[5] Allow the mass spectrometer source conditions to stabilize before analysis.[5]
-
Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement.[5] Optimize the chromatographic method to better separate the analyte and IS from these interferences.
-
Guide 2: Poor Calibration Curve Linearity (r² < 0.99)
-
Problem: The calibration curve does not meet the required linearity criteria.
-
Potential Causes & Solutions:
-
Inappropriate IS Concentration: The selected concentration of this compound may not be optimal for the entire concentration range of the analyte. An experimental approach to optimize the IS concentration is recommended (see Experimental Protocol section).
-
Detector Saturation: At high analyte concentrations, the detector may become saturated. If this is the case, the calibration range may need to be narrowed, or the samples diluted.
-
Cross-Interference: The analyte signal may be interfering with the internal standard signal, or vice-versa. This can be checked by injecting a high concentration of the analyte without the IS, and a sample with only the IS.
-
Data Presentation
The following table presents hypothetical data from an experiment to optimize the this compound concentration. The goal is to find a concentration that provides good linearity (r²) and accuracy across the desired calibration range for a target analyte.
| This compound Concentration (ng/mL) | Calibration Curve Range (ng/mL) | Linearity (r²) | Accuracy at LLOQ (%) | Accuracy at ULOQ (%) | Observations |
| 10 | 1 - 1000 | 0.985 | 88.5 | 102.3 | Poor linearity, likely due to insufficient IS signal at low analyte concentrations. |
| 50 | 1 - 1000 | 0.998 | 98.2 | 101.5 | Good linearity and accuracy across the range. |
| 100 | 1 - 1000 | 0.999 | 101.5 | 99.8 | Excellent linearity and accuracy. |
| 500 | 1 - 1000 | 0.991 | 110.2 | 95.4 | Decreased linearity, potential for ion suppression of the analyte at the LLOQ. |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound internal standard for the quantification of a target fatty acid in a biological matrix.
Methodology:
-
Prepare Analyte and Internal Standard Stock Solutions:
-
Prepare a primary stock solution of the target analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From these stocks, prepare a series of working standard solutions for the calibration curve and working solutions for the internal standard at various concentrations (e.g., 10, 50, 100, 500 ng/mL).
-
-
Prepare Calibration Curves with Varying IS Concentrations:
-
For each this compound concentration to be tested, prepare a full set of calibration standards in the blank biological matrix.
-
A typical calibration curve for fatty acid analysis might range from 1 to 1000 ng/mL.
-
Spike a constant volume of the respective this compound working solution into each calibration standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, add the selected concentration of this compound.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze each set of calibration standards using a validated LC-MS/MS method.
-
Monitor the peak area response for both the analyte and this compound.
-
-
Data Analysis:
-
For each IS concentration, calculate the peak area ratio (Analyte Area / Internal Standard Area) for all calibration standards.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Perform a linear regression and determine the coefficient of determination (r²).
-
Evaluate the accuracy of the back-calculated concentrations for each calibration point.
-
The optimal this compound concentration is the one that results in the best linearity (r² ≥ 0.99) and accuracy (typically within ±15% of the nominal value) across the entire calibration range.
-
Mandatory Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting workflow for calibration curve issues.
References
Technical Support Center: Addressing Matrix Effects with Tridecanoic Acid-d2 in LC-MS
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tridecanoic acid-d2 as an internal standard to mitigate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of fatty acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS analysis?
A1: this compound is a deuterium-labeled stable isotope of Tridecanoic acid. Its primary function is to serve as an internal standard (IS) in quantitative LC-MS analysis.[1] Because it is chemically almost identical to its unlabeled counterpart and other similar fatty acids, it co-elutes and experiences similar matrix effects (ion suppression or enhancement) during analysis.[1] By adding a known amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric measurement corrects for variations in sample preparation and instrument response, leading to more accurate and precise results.
Q2: Why is a deuterated internal standard like this compound preferred over a standard structural analog?
A2: Deuterated internal standards are considered the gold standard for correcting matrix effects.[2] They have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1] This close similarity allows them to compensate more effectively for matrix-induced signal variations compared to a structural analog, which may have different extraction efficiencies, retention times, and ionization responses.
Q3: When should I add this compound to my samples?
A3: this compound should be added as early as possible in the sample preparation workflow.[1] This ensures that it accounts for any analyte loss that may occur during extraction, evaporation, and reconstitution steps.
Q4: What is the optimal concentration of this compound to use?
A4: The concentration of this compound should be comparable to the expected concentration of the analytes in your samples. This ensures that both the analyte and the internal standard are within the linear dynamic range of the mass spectrometer.
Q5: Can this compound be used to quantify other fatty acids besides Tridecanoic acid?
A5: Yes, Tridecanoic acid is often used as an internal standard for the analysis of other medium and long-chain fatty acids.[3] However, the ideal internal standard is a deuterated version of the specific analyte being quantified. When a specific deuterated standard is not available, this compound can be a suitable alternative, provided its chromatographic behavior and ionization efficiency are similar to the analytes of interest.
Troubleshooting Guides
Issue 1: Low or No Signal from this compound
-
Question: I've added this compound to my sample, but I'm seeing a very low or no signal in my LC-MS analysis. What could be the cause?
-
Answer: There are several potential reasons for a weak or absent signal from your internal standard:
-
Incorrect Spiking: Verify that the internal standard was added to the sample at the correct concentration.
-
Degradation: Ensure the standard has been stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Ionization Suppression: The signal of the internal standard itself might be suppressed by matrix components. To test for this, you can perform a post-extraction spike experiment where you compare the signal of this compound in a clean solvent to its signal in a blank matrix extract.[1]
-
Instrumental Issues: A dirty ion source, incorrect MS parameters, or a failing detector can lead to a general loss of sensitivity. Perform routine instrument maintenance and tuning.
-
Issue 2: Poor Reproducibility of Analyte/Internal Standard Ratio
-
Question: The peak area ratio of my analyte to this compound is highly variable across replicate injections. What should I investigate?
-
Answer: Poor reproducibility can stem from several factors:
-
Inconsistent Sample Preparation: Ensure that the internal standard is added precisely and consistently to every sample. Use calibrated pipettes and vortex each sample thoroughly after adding the IS.
-
Chromatographic Inconsistency: Check for shifts in retention time. If the analyte and internal standard do not co-elute consistently, they may be affected differently by localized matrix effects.[4] Investigate the stability of your LC system, including the pump, column temperature, and mobile phase composition.
-
Carryover: Analyte or IS from a high-concentration sample may carry over to subsequent injections, affecting the ratio in the following sample. Inject a blank solvent after a high-concentration sample to check for carryover.
-
Issue 3: this compound Peak is Tailing or Splitting
-
Question: The chromatographic peak for this compound is showing significant tailing or is split into two peaks. How can I resolve this?
-
Answer: Poor peak shape can compromise the accuracy of integration and quantification. Consider the following:
-
Column Overload: Injecting too high a concentration of the standard can lead to peak fronting or tailing. Try diluting your IS spiking solution.
-
Column Degradation: The LC column may be contaminated or have lost its efficiency. Try flushing the column or replacing it with a new one.
-
Incompatible Injection Solvent: If the solvent in which your final extract is dissolved is significantly stronger than the initial mobile phase, it can cause peak distortion. Reconstitute your sample in a solvent that is similar in composition to the initial mobile phase.
-
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using this compound
This protocol is a modified version of the Folch method for lipid extraction.
Materials:
-
Plasma sample
-
This compound internal standard solution (in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Fatty Acids
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid[5]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate
-
MS/MS Conditions:
-
Ionization Mode: Negative ESI[6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the specific precursor and product ions for your analytes and for this compound. For this compound, the precursor ion will be [M-H]⁻.
-
Optimization: Optimize collision energy and other source parameters for each analyte and the internal standard.[7]
Quantitative Data Summary
The following table provides representative data on the performance of a deuterated internal standard in a fatty acid LC-MS/MS assay. While this data is not exclusively for this compound, it illustrates the expected performance in terms of recovery and precision.
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Matrix Effect (%) |
| Analyte A | 10 | 95.2 | 4.8 | 6.2 | -8.5 |
| 500 | 98.1 | 3.1 | 5.5 | -10.2 | |
| Analyte B | 10 | 92.8 | 5.5 | 7.1 | -12.1 |
| 500 | 96.5 | 4.2 | 6.8 | -11.5 |
Recovery and matrix effect are highly dependent on the specific matrix and extraction protocol.
Mandatory Visualizations
Caption: Experimental workflow for fatty acid analysis using this compound.
Caption: Troubleshooting logic for poor analyte/IS ratio reproducibility.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsbms.jp [jsbms.jp]
- 7. mdpi.com [mdpi.com]
Preventing deuterium-hydrogen exchange with Tridecanoic acid-d2
This guide provides researchers, scientists, and drug development professionals with essential information for working with Tridecanoic acid-d2, focusing on the prevention of deuterium-hydrogen (D-H) exchange to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a stable isotope-labeled version of tridecanoic acid, a 13-carbon saturated fatty acid. The two deuterium atoms are located on the alpha-carbon (C2), the carbon atom adjacent to the carboxylic acid group, as indicated by its systematic name: 2,2-dideuteriotridecanoic acid[1][2]. This labeling makes it a valuable tool for use as a tracer in metabolic studies or as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS)[3].
Q2: How stable are the deuterium labels on this compound?
The carbon-deuterium (C-D) bonds at the alpha position are generally stable under typical physiological and analytical conditions[4]. However, they are more susceptible to exchange than C-D bonds elsewhere on the hydrocarbon chain. This is because the adjacent carbonyl group makes the alpha-hydrogens (and thus deuterons) acidic and prone to exchange under certain conditions, particularly in the presence of acid or base catalysts[5][6].
Q3: How should I properly store this compound?
Proper storage is critical to maintain the integrity of the compound. For long-term stability, stock solutions should be stored at -80°C, where they can be stable for up to 6 months[3]. For shorter periods, storage at -20°C for up to one month is acceptable[3]. It is highly recommended to prepare single-use aliquots in glass vials with Teflon-lined caps. This practice minimizes repeated freeze-thaw cycles and prevents the introduction of atmospheric moisture, which can facilitate D-H exchange[4].
Q4: Can I use plastic labware when handling solutions of this compound?
It is strongly advised to avoid plastic containers, pipette tips, and other plastic labware when handling fatty acids in organic solvents. Plasticizers and other contaminants can leach from the plastic, potentially interfering with sensitive downstream analyses like mass spectrometry[4]. Always use high-quality glass, stainless steel, or Teflon-lined labware for handling and storage[4].
Troubleshooting Guide: Preventing Deuterium-Hydrogen Exchange
This section addresses specific issues related to the loss of the deuterium label during experiments.
Issue 1: My mass spectrometry results show a partial or complete loss of the deuterium label (a mass shift of -1 or -2 Da). What is causing this?
This indicates that deuterium-hydrogen back-exchange has occurred. The deuterons on the alpha-carbon have been replaced by protons from the surrounding environment. This process is typically accelerated by unfavorable chemical conditions.
Root Causes & Solutions:
-
pH-Mediated Exchange: The D-H exchange at the alpha-carbon is catalyzed by both acids and bases[7]. The rate of exchange is slowest at a pH between 2 and 3[6].
-
Temperature: Higher temperatures significantly increase the rate of the exchange reaction[6].
-
Solvent Exposure: Protic solvents (e.g., water, methanol, ethanol) are a source of protons that can exchange with the deuterium labels.
-
Solution: While protic solvents are often necessary, minimize the duration of exposure. After lipid extraction into an organic phase, dry the sample promptly under a stream of inert gas (e.g., nitrogen)[4][10]. If possible, use deuterated solvents (e.g., D₂O, methanol-d4) for buffer preparation, though this is often not feasible for cost or biological reasons.
-
Issue 2: I observe label loss after preparing my fatty acid-BSA complex for cell culture experiments. How can I prevent this?
The preparation of fatty acid-bovine serum albumin (BSA) complexes often involves incubation in aqueous buffers at 37°C, creating conditions conducive to D-H exchange.
Root Causes & Solutions:
-
Incubation Time and Temperature: Prolonged incubation at 37°C in a standard physiological buffer (pH ~7.4) can promote label exchange.
-
Solution: Minimize the incubation time required for complex formation to what is necessary for complete binding (e.g., 30-60 minutes)[10]. While the temperature must be 37°C for binding, ensure all other steps are performed at low temperatures. The rate of exchange at pH 7.4 is significant, but for many cell-based kinetic studies, this short exposure is an acceptable and unavoidable part of the experiment. Be consistent with your protocol to ensure any minor back-exchange is uniform across all samples.
-
Data Summary
The rate of D-H exchange is highly dependent on pH and temperature. The relationship follows a characteristic V-shaped curve with the minimum rate occurring in a slightly acidic pH range[6][7].
| Condition | Relative Rate of D-H Exchange | Experimental Considerations & Recommendations |
| High pH (> 8) | Very High (Base-catalyzed) | Avoid basic buffers (e.g., Tris, CHES) during extraction and final sample prep. Base-catalyzed exchange via an enolate intermediate is rapid[5][6]. |
| Physiological pH (~7.4) | Moderate | This is a necessary condition for cell culture. Be aware that some back-exchange can occur. Keep incubation times as short as possible[10]. |
| Low pH (4-6) | Moderate | Exchange rate increases as pH moves away from the minimum[11]. |
| Optimal pH (2-3) | Minimum | This is the ideal "quench" condition. Use acidified solvents (e.g., with formic or acetic acid) during sample extraction and before injection to halt exchange[8][9]. The half-time for exchange at 0°C in this pH range can be tens of minutes[6]. |
| Low Temperature (~0-4°C) | Slowed Significantly | All quenching and extraction steps should be performed on ice to minimize back-exchange[8][9]. |
| High Temperature (> 37°C) | Increased Significantly | Avoid heating samples unnecessarily. Use higher temperatures only when required for a specific reaction (e.g., derivatization) and for the shortest possible time[6]. |
Experimental Protocols
Protocol: Lipid Extraction from Cultured Cells with Minimized D-H Exchange
This protocol is a modified Bligh-Dyer method designed to quench metabolic activity and minimize deuterium back-exchange.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol
-
Ice-cold Chloroform
-
0.9% NaCl solution, acidified to pH ~2.5 with HCl
-
Glass centrifuge tubes with Teflon-lined caps
-
Glass Pasteur pipettes
Methodology:
-
Stop Uptake: Aspirate the culture medium containing this compound. Immediately wash the cells three times with ice-cold PBS to remove unbound fatty acids[10].
-
Quench Metabolism: Place the culture dish on ice. Add a sufficient volume of ice-cold methanol directly to the cells to quench all enzymatic activity and cover the cell monolayer[4].
-
Cell Lysis and Collection: Scrape the cells in the methanol and transfer the cell lysate/methanol mixture to a glass centrifuge tube[10].
-
Lipid Extraction (Monophasic): To the tube containing the cell lysate in methanol, add ice-cold chloroform to achieve a single-phase mixture of chloroform:methanol:water (from the cells) of approximately 1:2:0.8 (v/v/v)[4]. Vortex thoroughly for 1 minute.
-
Phase Separation (Biphasic): Induce phase separation by adding 1 volume of ice-cold chloroform followed by 1 volume of the acidified (pH 2.5) 0.9% NaCl solution relative to the initial methanol volume. The final ratio should be approximately 2:2:1.8 (chloroform:methanol:acidified water)[4].
-
Centrifugation: Vortex the tube vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to achieve a clean separation of the aqueous (upper) and organic (lower) phases[10].
-
Collection: Using a glass Pasteur pipette, carefully collect the lower organic phase, which contains the lipids. Transfer it to a new glass tube, being careful not to disturb the protein interface[10].
-
Drying and Storage: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas. For immediate analysis, reconstitute in an appropriate solvent. For storage, seal the dried extract under inert gas and store at -80°C[4].
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for using this compound in cell culture.
Factors Influencing D-H Exchange
Caption: Key factors that influence the rate of deuterium-hydrogen exchange.
References
- 1. Tridecanoic-2,2-d2 Acid | LGC Standards [lgcstandards.com]
- 2. CAS 64118-44-1: Tridecanoic-2,2-d2 acid(9CI) | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 6. mdpi.com [mdpi.com]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Tridecanoic acid-d2 standards
Technical Support Center: Tridecanoic Acid-d2 Standards
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound standards?
A1: There are varying recommendations for the storage of this compound. While some suppliers suggest storage at room temperature, for long-term stability and to minimize potential degradation, storage at -20°C or -80°C is advisable.[1][2][3] For neat (solid) standards, room temperature may be acceptable for short periods, but refrigerated or frozen conditions are preferable for extended storage.[4][5][6]
Q2: How long is the this compound standard stable?
A2: The stability of this compound is dependent on the storage conditions. When stored as a solid under appropriate conditions, it is generally considered stable.[5][6][7] Some suppliers recommend re-analyzing the chemical purity of the compound after three years to ensure its integrity.[5][6][7] Another supplier of a similar deuterated standard, Tridecanoic acid-d25, suggests a stability of up to 5 years when stored at room temperature.[8] However, studies on fatty acids in biological samples have shown that long-term storage at -80°C can preserve the fatty acid profile for up to 10 years.[2][3]
Q3: What are the signs of degradation in my this compound standard?
A3: Visual signs of degradation in a solid standard can include discoloration or a change in the physical appearance of the powder. For standards in solution, precipitation or a change in color may indicate degradation or solvent evaporation. The most definitive way to assess degradation is through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to check for the presence of impurities or a decrease in the main peak area.
Q4: Can I store this compound in a solution?
A4: Yes, this compound can be stored in a solution. However, the stability in solution may be lower than in its solid form. It is crucial to use a high-purity, dry solvent. For in vivo experiments, it is recommended to prepare solutions freshly and use them on the same day.[1] If you need to store solutions, it is best to do so at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.
Q5: What solvents are suitable for dissolving this compound?
A5: Tridecanoic acid is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[9] When preparing solutions, if precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Standard degradation due to improper storage. | Verify the storage conditions (temperature, light exposure). Consider re-qualifying the standard against a new lot or a freshly prepared standard. For long-term studies, storing aliquots at -80°C is recommended to maintain stability.[2][3] |
| Contamination of the standard. | Use high-purity solvents and clean labware for preparing solutions. Avoid introducing moisture. | |
| Improper handling of the standard solution. | For in vivo experiments, prepare working solutions fresh daily.[1] Avoid repeated freeze-thaw cycles if storing solutions. | |
| Precipitation of the standard in solution | Low temperature storage of a concentrated solution. | Before use, allow the solution to equilibrate to room temperature. Gentle warming or sonication may be necessary to redissolve the standard.[1] |
| Solvent evaporation. | Ensure vials are tightly sealed. Parafilm can be used to provide an extra seal. | |
| Discoloration of the solid standard | Oxidation or contamination. | The standard may be compromised. It is recommended to use a new vial of the standard. Store the standard under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the standard using an analytical balance.
-
Add the appropriate volume of a high-purity solvent (e.g., ethanol, DMF) to achieve the desired concentration.
-
Vortex or sonicate the solution until the standard is completely dissolved. If necessary, gentle warming can be applied.[1]
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Summary of Storage Conditions
| Condition | Solid Standard | Standard in Solution |
| Short-Term Storage | Room Temperature[4][5][6] or 4°C | 4°C (for a few days) |
| Long-Term Storage | -20°C[1] or -80°C[2][3] | -20°C or -80°C |
| Handling | Avoid moisture, store in a tightly sealed container.[10][11] | Use high-purity, dry solvents. Prepare fresh for critical applications.[1] Tightly seal vials to prevent evaporation. |
| Incompatibilities | Bases, oxidizing/reducing agents.[4] | N/A |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Tridecanoic Acid-d25 | FB Reagents [fbreagents.com]
- 9. caymanchem.com [caymanchem.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Isotopic Effects of Tridecanoic Acid-d2 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tridecanoic acid-d2 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled version of Tridecanoic acid, a 13-carbon saturated fatty acid. It is commonly used as an internal standard for the quantitative analysis of Tridecanoic acid and other fatty acids in various biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The deuterium labeling allows it to be distinguished from the naturally occurring (unlabeled) analyte by its mass-to-charge ratio (m/z), while exhibiting nearly identical chemical and physical properties. This helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification.
Q2: What are the expected molecular weights and m/z values for Tridecanoic acid and this compound?
The molecular weight of unlabeled Tridecanoic acid (C13H26O2) is approximately 214.34 g/mol .[2][3] this compound, with two deuterium atoms, has a molecular weight of approximately 216.36 g/mol . In mass spectrometry, the observed m/z will depend on the ionization method. For example, in negative ion mode electrospray ionization (ESI-), you would expect to see [M-H]⁻ ions at m/z 213 for the unlabeled and m/z 215 for the d2-labeled compound.
Q3: Will this compound co-elute with unlabeled Tridecanoic acid in my chromatography system?
Ideally, an internal standard should co-elute with the analyte. However, deuterium-labeled compounds can sometimes exhibit a slight shift in retention time compared to their unlabeled counterparts, a phenomenon known as the chromatographic isotope effect. In reversed-phase liquid chromatography and gas chromatography, deuterated compounds often elute slightly earlier than the corresponding unlabeled compounds. This effect is generally small but can be more pronounced with a higher number of deuterium labels. It is essential to verify the elution profile in your specific chromatographic system.
Q4: What is the typical isotopic purity of commercially available this compound and why is it important?
Commercially available this compound typically has an isotopic purity of 98 atom % D or higher.[4][5][6] High isotopic purity is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration, particularly at low levels. It is always recommended to check the certificate of analysis provided by the supplier.
Troubleshooting Guides
Issue 1: Inaccurate Quantification - Overestimation or Underestimation of the Analyte
Symptoms:
-
Calibration curve has a non-zero intercept.
-
Calculated concentrations are consistently higher or lower than expected.
-
Poor reproducibility of quality control samples.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Unlabeled Analyte in Internal Standard | 1. Analyze the Internal Standard Solution: Inject a high concentration of the this compound solution alone to check for a signal at the m/z of the unlabeled Tridecanoic acid. 2. Consult Certificate of Analysis (CoA): Verify the isotopic purity stated on the CoA. 3. Correct for Impurity: If a significant amount of unlabeled analyte is present, you can subtract the contribution from your samples or use a calibration curve that accounts for it. |
| Isotopic Exchange (Back-Exchange) | 1. Evaluate Solvent Stability: Incubate the this compound in your sample diluent and mobile phase for a time equivalent to your analytical run and re-inject to see if the signal of the unlabeled analyte increases. 2. Adjust pH: Deuterium atoms on the carboxylic acid group are readily exchangeable. Ensure derivatization is complete if performed. For LC-MS, consider adjusting the mobile phase pH to be more neutral if exchange is suspected. |
| Different Ionization Efficiency | 1. Matrix Effects: Assess for ion suppression or enhancement by performing a post-extraction addition experiment. 2. Optimize Source Conditions: Adjust ESI or APCI source parameters (e.g., gas flows, temperatures, voltages) to ensure consistent ionization for both the analyte and the internal standard across the expected concentration range. |
| In-source Fragmentation of the Internal Standard | 1. Optimize Collision Energy: If using tandem MS, ensure the collision energy is optimized to minimize fragmentation of the precursor ion in the ion source. 2. Select Stable Fragment Ions: Choose fragment ions for quantification that are less likely to be affected by in-source fragmentation. |
Issue 2: Chromatographic Problems - Peak Splitting or Retention Time Shifts
Symptoms:
-
The peak for this compound elutes at a different retention time than unlabeled Tridecanoic acid.
-
Broad or split peaks for the internal standard.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Chromatographic Isotope Effect | 1. Confirm the Shift: Inject a mix of unlabeled and labeled standards to confirm the retention time difference. 2. Adjust Integration Parameters: Ensure your data analysis software is correctly integrating both peaks, even with a slight retention time difference. The integration window may need to be adjusted. 3. Consider a Different Labeled Standard: If the shift is significant and problematic, a ¹³C-labeled standard may provide better co-elution. |
| Column Overload | 1. Reduce Injection Volume/Concentration: Inject a lower amount of the internal standard to see if peak shape improves. 2. Use a Higher Capacity Column: If high concentrations are necessary, consider a column with a larger diameter or thicker stationary phase. |
| Solvent Mismatch | 1. Match Sample Solvent to Mobile Phase: Ensure the solvent in which your final sample is dissolved is as close in composition as possible to the initial mobile phase to avoid peak distortion. |
Data Presentation
Table 1: Expected m/z Values for Tridecanoic Acid and this compound in Mass Spectrometry
| Compound | Chemical Formula | Molecular Weight (Da) | [M-H]⁻ (Negative ESI) | [M+H]⁺ (Positive ESI) |
| Tridecanoic acid | C₁₃H₂₆O₂ | 214.34 | 213.19 | 215.20 |
| This compound | C₁₃H₂₄D₂O₂ | 216.36 | 215.20 | 217.21 |
Table 2: Common Fragment Ions of Tridecanoic Acid (Electron Ionization - GC-MS)
The following table is based on the NIST mass spectrum of unlabeled Tridecanoic acid.[2][7] For this compound, a shift of +2 m/z would be expected for fragments retaining the two deuterium atoms. The exact fragmentation pattern can vary based on the instrument and conditions.
| m/z (Unlabeled) | Proposed Fragment | Expected m/z (d2-labeled) |
| 60 | [CH₃COOH]⁺ (McLafferty rearrangement) | 62 (if deuteriums are at C2) |
| 73 | [C₃H₅O₂]⁺ | 75 (if deuteriums are at C2) |
| 171 | [M - C₂H₅O]⁻ | 173 |
| 196 | [M - H₂O]⁺ | 198 |
| 214 | [M]⁺ | 216 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Tridecanoic Acid in Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Preparation of Standards:
-
Prepare stock solutions of Tridecanoic acid and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by spiking known amounts of the Tridecanoic acid stock solution into a blank plasma matrix.
-
Prepare a working solution of the this compound internal standard.
-
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of a suitable extraction solvent (e.g., hexane or ethyl acetate), vortex for 2 minutes, and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Tridecanoic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
Tridecanoic acid: e.g., Q1: 213.2 -> Q3: 213.2 (or a suitable fragment ion).
-
This compound: e.g., Q1: 215.2 -> Q3: 215.2 (or a corresponding fragment ion).
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Tridecanoic acid in the unknown samples from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of Tridecanoic acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tridecanoic acid [webbook.nist.gov]
- 3. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tridecanoic-2,2-d2 Acid | LGC Standards [lgcstandards.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Tridecanoic acid [webbook.nist.gov]
Correcting for isotopic impurities in Tridecanoic acid-d2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for correcting for isotopic impurities in Tridecanoic acid-d2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Tridecanoic acid. It is chemically identical to the endogenous analyte but has a different mass due to the replacement of two hydrogen atoms with deuterium. In quantitative mass spectrometry, a known amount of this compound is added to samples to correct for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise measurements.[1][2]
Q2: What are the key purity requirements for a reliable this compound standard?
For dependable results, this compound should have high chemical and isotopic purity.[2] The generally recommended specifications are:
-
Chemical Purity: >99% to ensure no other compounds interfere with the analysis.[3]
-
Isotopic Enrichment: ≥98% to minimize the contribution of the unlabeled analyte in the internal standard solution, which can lead to an overestimation of the analyte's concentration.[1][3]
Q3: Why is it important to correct for isotopic impurities?
Correction for isotopic impurities is crucial for accurate quantification. There are two main sources of isotopic interference:
-
Impurity in the SIL-IS: The deuterated standard may contain a small amount of the unlabeled analyte (M+0). This will contribute to the analyte's signal, causing a positive bias, especially at low concentrations.[1]
-
Natural Isotope Abundance of the Analyte: Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁸O) in the unlabeled analyte can create isotopic peaks (M+1, M+2, etc.) in its mass spectrum. The M+2 peak of unlabeled Tridecanoic acid can have the same nominal mass as the this compound internal standard, leading to an artificially high internal standard signal and an underestimation of the analyte concentration.[4]
Q4: How do I determine the isotopic purity of my this compound standard?
The isotopic purity is typically provided in the Certificate of Analysis (CoA) from the supplier. However, it can be experimentally verified using high-resolution mass spectrometry (HRMS). By acquiring a high-resolution mass spectrum of the standard, you can determine the relative intensities of the deuterated (M+2) and non-deuterated (M+0) species and calculate the isotopic purity.[5]
Troubleshooting Guides
Issue 1: Overlap of Analyte's M+2 Peak with d2-Internal Standard Signal
Symptoms:
-
Non-linear calibration curve, especially at higher analyte concentrations.
-
Underestimation of the analyte concentration.
Cause: The naturally occurring M+2 isotope peak of unlabeled Tridecanoic acid interferes with the signal of the this compound internal standard.[4]
Troubleshooting Steps:
-
Assess the Contribution of the Analyte's M+2 Peak:
-
Analyze a high-concentration sample of unlabeled Tridecanoic acid and observe the intensity of its M+2 peak relative to its monoisotopic peak (M+0).
-
-
Mathematical Correction:
-
Use a correction algorithm that subtracts the contribution of the analyte's M+2 isotopologue from the internal standard's signal. This requires knowledge of the natural isotopic distribution of Tridecanoic acid.
-
-
Use a Higher Mass-Labeled Standard:
-
If the interference is significant and cannot be reliably corrected, consider using an internal standard with a higher degree of deuteration (e.g., Tridecanoic acid-d4 or higher) to shift its mass further away from the analyte's isotopic cluster.
-
Issue 2: Inaccurate Quantification Due to Impurities in the Deuterated Standard
Symptoms:
-
Overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
Presence of a signal for the unlabeled analyte in a blank sample spiked only with the internal standard.
Cause: The this compound standard contains a significant amount of unlabeled Tridecanoic acid.[1]
Troubleshooting Steps:
-
Verify Isotopic Purity:
-
Inject a high concentration of the this compound standard alone and check for a signal at the m/z of the unlabeled analyte.
-
Consult the Certificate of Analysis for the stated isotopic purity. If there is a discrepancy, contact the supplier.
-
-
Apply a Correction Factor:
-
If the percentage of unlabeled analyte in the standard is known and consistent, a correction factor can be applied to the final calculated concentrations.
-
-
Source a Higher Purity Standard:
-
For the most accurate results, it is best to use an internal standard with the highest possible isotopic purity.
-
Issue 3: H/D Exchange Leading to Signal Instability
Symptoms:
-
Loss of the deuterated internal standard's signal over time.
-
An unexpected increase in the unlabeled analyte's signal.
Cause: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange. This is more likely if the deuterium atoms are in labile positions (e.g., on a carboxyl group) and can be influenced by pH and temperature.[1][2]
Troubleshooting Steps:
-
Check the Labeling Position:
-
Review the CoA to confirm the position of the deuterium labels. For this compound, the labels are typically on the carbon backbone and are generally stable.
-
-
Control pH and Temperature:
-
Conduct Stability Tests:
-
Incubate the internal standard in your sample matrix and mobile phase for the duration of a typical analytical run to assess its stability under your experimental conditions.
-
Data Presentation
Table 1: Molecular Information for Tridecanoic Acid and its d2-Isotopologue
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Tridecanoic acid | C₁₃H₂₆O₂ | 214.1933 |
| This compound | C₁₃H₂₄D₂O₂ | 216.2059 |
Data sourced from PubChem and NIST Chemistry WebBook.[6][7][8]
Table 2: Theoretical Isotopic Distribution of Unlabeled Tridecanoic Acid (C₁₃H₂₆O₂)
| Isotopologue | Relative Abundance (%) |
| M+0 | 100.00 |
| M+1 | 14.47 |
| M+2 | 1.06 |
Calculated based on the natural abundances of C, H, and O isotopes.[9][10]
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the procedure for assessing the isotopic purity of a this compound standard.
1. Sample Preparation:
- Prepare a stock solution of the this compound standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
2. HRMS Analysis:
- Infuse the sample solution directly into the high-resolution mass spectrometer.
- Acquire the mass spectrum in full scan mode with high resolving power (e.g., >60,000).
- Ensure the mass accuracy is calibrated.
3. Data Analysis:
- Extract the ion chromatograms for the monoisotopic peak of Tridecanoic acid (M+0) and the d2-labeled peak (M+2).
- Integrate the peak areas for each isotopologue.
- Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+2) / (Area(M+0) + Area(M+2))] * 100
Protocol 2: Quantitative Analysis of Tridecanoic Acid using this compound by GC-MS
This protocol describes a general workflow for the quantification of Tridecanoic acid in a biological matrix.[11][12][13]
1. Sample Preparation and Extraction:
- To your sample (e.g., plasma, cell lysate), add a known amount of the this compound internal standard.
- Perform a liquid-liquid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer extraction with chloroform and methanol).
- Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
- Derivatize the fatty acids to a more volatile form, such as pentafluorobenzyl (PFB) esters, by adding a derivatizing agent (e.g., PFB bromide) and incubating at room temperature.[11][12]
- Dry the derivatized sample and reconstitute it in a solvent suitable for GC injection (e.g., iso-octane).[11][12]
3. GC-MS Analysis:
- Inject the sample onto a GC-MS system.
- Use a suitable GC column and temperature program to achieve chromatographic separation.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring the characteristic ions for both the unlabeled Tridecanoic acid derivative and the this compound derivative.
4. Data Analysis and Correction:
- Construct a calibration curve using standards of unlabeled Tridecanoic acid spiked with the same amount of internal standard as the samples.
- Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
- Determine the concentration of Tridecanoic acid in the samples from the calibration curve.
- Apply a correction for the contribution of the analyte's M+2 peak to the internal standard signal, if necessary, based on the analysis of a pure analyte standard.
Mandatory Visualization
Caption: Workflow for isotopic correction in Tridecanoic acid quantification.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement [pubmed.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Tridecanoic acid [webbook.nist.gov]
- 7. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Tridecanoic acid (HMDB0000910) [hmdb.ca]
- 9. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 10. Illustrated Glossary of Organic Chemistry - Natural abundance [chem.ucla.edu]
- 11. lipidmaps.org [lipidmaps.org]
- 12. lipidmaps.org [lipidmaps.org]
- 13. lipidmaps.org [lipidmaps.org]
Improving chromatographic resolution between Tridecanoic acid-d2 and analytes
Welcome to the technical support center for optimizing the chromatographic separation of Tridecanoic acid-d2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between this compound and other analytes?
Poor resolution, often observed as co-eluting or overlapping peaks, can stem from several factors.[1][2][3] The most common causes include:
-
Suboptimal Mobile Phase Composition: The type and proportion of organic solvent in the mobile phase significantly impact selectivity.[1][4]
-
Inappropriate Stationary Phase: The chosen column chemistry may not provide sufficient selectivity for the analytes.[4][5]
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Insufficient Column Efficiency: The column may lack the necessary theoretical plates to separate closely eluting compounds.[4][5]
-
High Flow Rate: Increased flow rates can reduce the interaction time between the analytes and the stationary phase, leading to decreased resolution.[4]
-
Non-Optimized Temperature: Temperature affects both the retention and selectivity of the separation.[4][6]
-
Column Overload: Injecting an excessive amount of sample can lead to peak broadening and fronting.[4]
Q2: How can I improve the separation of this compound from its non-deuterated analog?
Separating deuterated standards from their non-deuterated counterparts can be challenging due to their very similar chemical properties. To enhance resolution, consider the following strategies:
-
Optimize Mobile Phase Selectivity: Experiment with different organic modifiers. For instance, switching from acetonitrile to methanol can alter selectivity.[5] Adjusting the mobile phase pH with additives like formic or acetic acid can also be effective, especially in reversed-phase chromatography.[4][7]
-
Increase Column Efficiency: Employ a longer column or a column packed with smaller particles to increase the number of theoretical plates.[4][5][6]
-
Reduce Flow Rate: Lowering the flow rate generally improves resolution, although it will increase the analysis time.[4][6]
-
Adjust Column Temperature: Systematically evaluate a range of column temperatures. Lower temperatures often increase retention and can enhance selectivity.[4][8]
Q3: My this compound peak is tailing. What are the potential causes and solutions?
Peak tailing for acidic compounds like this compound in reversed-phase chromatography is often due to interactions with residual silanols on the silica-based stationary phase.
-
Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase.[4] This suppresses the ionization of the fatty acid, minimizing secondary interactions.
-
Use of an End-capped Column: Employ a column that has been end-capped to reduce the number of accessible silanol groups.[4]
-
Sample Overload: Injecting too much sample can also cause peak tailing.[4] Try reducing the injection volume or diluting the sample.
Q4: My retention times for this compound are drifting. How can I troubleshoot this?
Inconsistent retention times can compromise the reliability of your results. Common causes and their solutions include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between runs, which may require increasing the equilibration time.[4]
-
Mobile Phase Instability: Prepare fresh mobile phase daily to avoid changes in composition due to the evaporation of volatile components.[4]
-
Temperature Fluctuations: Use a column oven to maintain a stable and consistent temperature, as even small changes in ambient temperature can affect retention times.[4]
-
Pump Issues: Air bubbles or worn pump seals can lead to inconsistent flow rates.[4] Degas the mobile phase and regularly maintain the pump seals.[4]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Peak Resolution
This guide provides a step-by-step workflow for troubleshooting and improving the resolution between this compound and co-eluting analytes.
Caption: A decision tree for systematically troubleshooting poor peak resolution.
Guide 2: Optimizing Mobile Phase Composition
The mobile phase composition is a powerful tool for manipulating selectivity and resolution. This guide outlines a logical approach to mobile phase optimization.
Caption: Workflow for optimizing mobile phase composition to enhance separation.
Experimental Protocols & Data
Protocol 1: General Reversed-Phase HPLC Method for Fatty Acid Analysis
This protocol provides a starting point for the separation of this compound and other fatty acids.
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a mass spectrometer (MS) or a suitable alternative detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[4] Alternative stationary phases like C8 or phenyl-hexyl can also be considered for different selectivity.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[4]
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-20 min: Linear gradient from 70% B to 100% B.
-
20-25 min: Hold at 100% B.
-
25.1-35 min: Return to initial conditions (70% B) and re-equilibrate.
-
Data Presentation: Impact of Chromatographic Parameters on Resolution
The following tables summarize the expected impact of adjusting various chromatographic parameters on resolution, retention time, and backpressure.
Table 1: Effect of Mobile Phase Composition
| Parameter Change | Effect on Resolution | Effect on Retention Time |
| Increase % Organic Solvent | Decrease | Decrease |
| Decrease % Organic Solvent | Increase | Increase |
| Change from ACN to MeOH | Variable, can increase or decrease selectivity | Variable |
| Add Acidic Modifier (e.g., 0.1% Formic Acid) | Can improve peak shape, thus improving resolution | May slightly alter retention |
Table 2: Effect of Column Parameters
| Parameter Change | Effect on Resolution | Effect on Backpressure |
| Increase Column Length | Increase | Increase |
| Decrease Particle Size | Increase | Significantly Increase |
| Switch to a Different Stationary Phase (e.g., C18 to Phenyl) | Variable, can significantly improve selectivity | Minimal Change |
Table 3: Effect of Operational Parameters
| Parameter Change | Effect on Resolution | Effect on Analysis Time |
| Decrease Flow Rate | Increase | Increase |
| Increase Flow Rate | Decrease | Decrease |
| Increase Temperature | Variable, can increase or decrease | Decrease |
| Decrease Temperature | Variable, can increase or decrease | Increase |
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. mmhimages.com [mmhimages.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Fatty Acid Analysis: Tridecanoic Acid-d2 vs. Tridecanoic Acid
The accurate quantification of fatty acids is crucial for researchers, scientists, and drug development professionals in understanding metabolic pathways, identifying disease biomarkers, and assessing the impact of new therapeutics. The use of an internal standard is a cornerstone of robust analytical methods, particularly in chromatography-mass spectrometry techniques, to correct for variability during sample preparation and analysis. This guide provides an objective comparison of two common types of internal standards for fatty acid analysis: a deuterated standard, Tridecanoic acid-d2, and a non-deuterated, odd-chain fatty acid, Tridecanoic acid.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced with their stable isotope, deuterium. This subtle change in mass allows the standard to be distinguished from the analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical. This similarity ensures that the internal standard behaves just like the analyte of interest throughout the entire analytical process, from extraction to ionization, providing a more accurate correction for any sample losses or matrix effects.
The Alternative: Odd-Chain Fatty Acid Internal Standards
Odd-chain fatty acids, like Tridecanoic acid (C13:0), are naturally occurring fatty acids that are typically found in very low concentrations in most biological samples. Their use as internal standards is based on the premise that their chemical behavior is similar to that of the even-chained fatty acids that are more common in biological systems. While they can be a cost-effective alternative, their physicochemical properties are not as identical to the analytes of interest as those of deuterated standards, which can sometimes lead to less accurate quantification.
Performance Comparison: this compound vs. Tridecanoic Acid
The following table summarizes the key performance parameters for fatty acid analysis using either this compound or Tridecanoic acid as an internal standard, based on data from various method validation studies. It is important to note that these values are representative and can vary depending on the specific matrix, instrumentation, and experimental conditions.
| Validation Parameter | This compound (Deuterated IS) | Tridecanoic Acid (Odd-Chain IS) | Key Advantages of this compound |
| Linearity (R²) | > 0.995[1] | > 0.99[2] | Excellent linearity over a wide concentration range. |
| Accuracy (Recovery) | 83.6 - 109.6%[3] | 80 - 115% | Closer mimicry of the analyte leads to more accurate correction for sample loss. |
| Precision (RSD) | < 15%[3] | < 20% | Co-elution with the analyte minimizes variability introduced by matrix effects. |
| Limit of Detection (LOD) | 0.18–38.3 fmol on column[3] | 0.008 - 0.016 mg/L[2] | High sensitivity allows for the detection of low-abundance fatty acids. |
| Limit of Quantification (LOQ) | 7.6 to 91.8 ng/ml[1] | 0.010 to 10 mg/L[2] | Reliable quantification at very low concentrations. |
Experimental Protocols
Below are detailed methodologies for fatty acid analysis using an internal standard, adaptable for either this compound or Tridecanoic acid. The primary difference in the protocol would be the specific mass-to-charge ratio (m/z) monitored for the internal standard in the mass spectrometer.
Sample Preparation and Lipid Extraction
-
Sample Homogenization : Homogenize the biological sample (e.g., plasma, tissue, cells) in a suitable solvent.
-
Internal Standard Spiking : Add a known amount of the internal standard (this compound or Tridecanoic acid) to the homogenized sample at the beginning of the extraction process to account for analyte loss during sample preparation.
-
Lipid Extraction : Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or methyl-tert-butyl ether (MTBE).
-
Phase Separation : Centrifuge the sample to separate the organic and aqueous phases.
-
Solvent Evaporation : Transfer the organic phase containing the lipids to a new tube and evaporate the solvent under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reconstitution : Reconstitute the dried lipid extract in a solution of methanol and a catalyst (e.g., BF₃, HCl, or NaOH).
-
Methylation : Heat the mixture to convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs : After cooling, add a nonpolar solvent like hexane or iso-octane to extract the FAMEs.
-
Final Preparation : Transfer the FAME-containing layer to a new vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) Conditions :
-
Column : Use a suitable capillary column for FAMEs analysis (e.g., DB-23, HP-88).
-
Oven Temperature Program : Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to separate the FAMEs based on their boiling points.
-
Injector Temperature : Set to a high temperature (e.g., 250°C) to ensure complete volatilization of the sample.
-
Carrier Gas : Use helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Acquisition Mode : Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring specific ions for each fatty acid and the internal standard. For this compound, the specific deuterated ion would be monitored.
-
Data Analysis : Quantify the amount of each fatty acid by comparing the peak area of the analyte to the peak area of the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in fatty acid analysis.
Caption: Experimental workflow for fatty acid analysis.
Caption: Logical relationship of internal standard properties.
Conclusion
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in fatty acid quantification, this compound is the superior choice for an internal standard. Its near-identical chemical and physical properties to the analytes of interest allow for more effective correction of experimental variability. While Tridecanoic acid offers a viable and more economical alternative, the potential for slightly lower accuracy and precision should be considered, especially when analyzing complex biological matrices. The choice of internal standard should ultimately be guided by the specific requirements of the analytical method and the desired level of data quality.
References
- 1. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 3. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tridecanoic Acid-d2 vs. C13-Labeled Internal Standards for Quantitative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for mass spectrometry-based quantification.
In the precise world of quantitative analysis, particularly in the fields of metabolomics, lipidomics, and drug development, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled internal standards are the gold standard, designed to mimic the behavior of the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards for tridecanoic acid: deuterated (Tridecanoic acid-d2) and carbon-13 (¹³C) labeled standards.
The Critical Role of Internal Standards
The ideal internal standard co-elutes with the analyte, exhibits the same ionization efficiency, and has identical extraction recovery. By adding a known amount of the internal standard to a sample, any loss or variation during the analytical process will affect both the analyte and the standard equally. This allows for accurate quantification of the analyte by comparing its signal intensity to that of the internal standard. While both deuterated and ¹³C-labeled standards are designed for this purpose, subtle but significant differences in their physicochemical properties can lead to variations in their performance.
Performance Face-Off: A Quantitative Comparison
Table 1: Comparison of Key Performance Characteristics
| Feature | This compound | C13-Labeled Tridecanoic acid | Rationale & Supporting Evidence |
| Isotopic Stability | Generally high, but with a potential for back-exchange of deuterium atoms with protons from the solvent, especially at non-carbon-bound positions. | Extremely high. The ¹³C-label is integrated into the carbon backbone of the molecule and is not susceptible to exchange under typical experimental conditions. | Deuterium atoms, particularly those on heteroatoms, can be labile. While deuteration on a carbon backbone is more stable, the risk of exchange, though small, exists. ¹³C isotopes are integral to the molecular structure, ensuring maximum stability. |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the unlabeled analyte, a phenomenon known as the "isotope effect". This can lead to differential ion suppression or enhancement in complex matrices. | Near-perfect co-elution with the native analyte. The larger mass difference has a negligible effect on chromatographic behavior. | The significant mass difference between deuterium and protium can alter the physicochemical properties of the molecule enough to cause chromatographic separation, potentially leading to quantification errors of up to 40% in some cases.[1] ¹³C labeling results in a much smaller relative mass change, preserving the chromatographic properties.[2] |
| Accuracy & Precision | Can be compromised by the isotopic effect, leading to potential inaccuracies in quantification, especially in complex biological matrices. | Generally provides higher accuracy and precision due to better co-elution and more effective compensation for matrix effects. | Studies comparing deuterated and ¹³C-labeled standards for other lipids, such as sphingosine, have shown that ¹³C-labeled standards result in lower coefficients of variation (CV%) and therefore higher precision.[3] |
| Commercial Availability & Cost | More commonly available and generally less expensive to synthesize. | Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthetic routes. | The cost-effectiveness of deuterated standards has contributed to their widespread use.[4] However, the higher initial cost of ¹³C standards can be offset by the increased reliability and robustness of the data. |
| Isotopic Purity | High isotopic enrichment (ideally ≥98 atom % D) is crucial to minimize interference from unlabeled or partially labeled molecules. | High isotopic enrichment (typically >98 atom % ¹³C) is also essential for accurate quantification. | Reputable suppliers provide a Certificate of Analysis detailing the isotopic purity of their standards. |
The Metabolic Fate of Tridecanoic Acid: A Key Consideration
Tridecanoic acid, as an odd-chain fatty acid, follows a specific metabolic pathway. Understanding this pathway is crucial for researchers studying fatty acid metabolism and related diseases. The primary catabolic process for fatty acids is β-oxidation, which occurs in the mitochondria.
Caption: β-oxidation pathway of Tridecanoic acid.
As depicted, the β-oxidation of the 13-carbon tridecanoic acid yields five molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. This metabolic route is of significant interest in studies of energy metabolism and certain metabolic disorders.
Experimental Protocols: A Guide to Best Practices
Accurate and reproducible quantification of tridecanoic acid requires a well-defined and validated experimental protocol. The following is a general workflow for the analysis of fatty acids in a biological matrix (e.g., plasma) using stable isotope dilution liquid chromatography-mass spectrometry (LC-MS).
Caption: Experimental workflow for fatty acid analysis.
Detailed Methodologies:
1. Sample Preparation and Internal Standard Spiking:
-
Thaw biological samples (e.g., 50 µL of plasma) on ice.
-
Add a known amount of the internal standard (this compound or ¹³C-Tridecanoic acid) solution to each sample. The concentration of the internal standard should be in the mid-range of the expected analyte concentration.
2. Lipid Extraction (Folch Method):
-
To the spiked sample, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 1 minute.
-
Add 0.4 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
3. Saponification (to analyze total fatty acids):
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in 1 mL of 0.5 M methanolic KOH.
-
Incubate at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane phase containing the free fatty acids.
4. LC-MS/MS Analysis:
-
Dry the final extract and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the unlabeled tridecanoic acid and the labeled internal standard.
5. Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the original sample using a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their quantitative analysis of tridecanoic acid, ¹³C-labeled internal standards are the superior choice. Their near-identical physicochemical properties to the endogenous analyte ensure optimal co-elution and minimize the risk of analytical artifacts, leading to more robust and defensible results.[3] While deuterated standards like this compound are a more cost-effective option, the potential for isotopic effects and chromatographic separation should be carefully considered and validated for each specific application. The initial investment in a ¹³C-labeled standard can often be justified by the enhanced data quality and the reduced need for extensive method development and troubleshooting.
References
A Head-to-Head Battle: Tridecanoic Acid-d2 Versus Other Odd-Chain Fatty Acid Internal Standards in Quantitative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for fatty acid quantification. This guide delves into the comparative performance of tridecanoic acid-d2 against other commonly used odd-chain fatty acid internal standards, supported by experimental data and detailed protocols.
In the precise world of quantitative analysis, particularly in the fields of metabolomics, drug development, and clinical research, the choice of an internal standard (IS) is paramount for achieving accurate and reliable results. For the analysis of fatty acids, odd-chain fatty acids are often the standards of choice due to their low natural abundance in most biological systems.[1][2] This guide provides an in-depth comparison of the deuterated internal standard, this compound, with other non-labeled and deuterated odd-chain fatty acid internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative mass spectrometry.[3] By incorporating heavy isotopes like deuterium, these standards are chemically almost identical to their endogenous counterparts but are distinguishable by their mass-to-charge ratio in a mass spectrometer.[3] This near-identical chemical behavior allows them to co-elute with the analyte of interest and experience similar ionization efficiencies and matrix effects, providing a more accurate correction for variations during sample preparation and analysis.[3][4]
This compound: A Closer Look
This compound is a deuterated form of tridecanoic acid (C13:0), a 13-carbon saturated fatty acid.[5][6] Its use as an internal standard is advantageous because odd-chain fatty acids are generally present in very low concentrations in many biological matrices.[1][2] The deuterium labeling provides a distinct mass shift, allowing for clear differentiation from any potential endogenous tridecanoic acid.
Performance Comparison: this compound vs. Other Odd-Chain Fatty Acids
The selection of an internal standard should be based on its ability to mimic the behavior of the analyte of interest throughout the analytical process. Here, we compare the performance of this compound against other commonly used odd-chain fatty acid internal standards, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), as well as their deuterated analogs.
Key Performance Metrics:
While direct head-to-head published studies exclusively comparing this compound with a full panel of other odd-chain fatty acid standards are limited, the principles of internal standardization allow for a robust comparative assessment based on established knowledge.
| Internal Standard Type | Analyte Mimicry | Correction for Matrix Effects | Potential for Endogenous Interference | Cost |
| This compound (Deuterated) | Excellent | Excellent | Very Low | Higher |
| Other Deuterated Odd-Chain Fatty Acids (e.g., C15:0-d3, C17:0-d3) | Excellent | Excellent | Very Low | Higher |
| Tridecanoic Acid (C13:0, Non-labeled) | Good | Moderate | Low, but possible[2] | Lower |
| Other Non-labeled Odd-Chain Fatty Acids (e.g., C15:0, C17:0) | Good | Moderate | Higher, especially in ruminants and dairy consumers[2][7] | Lower |
Data Interpretation:
-
Analyte Mimicry and Matrix Effect Correction: Deuterated standards like this compound exhibit superior performance in mimicking the analyte during extraction, derivatization, and ionization.[3][4] This leads to more accurate correction for signal suppression or enhancement caused by the sample matrix. Non-labeled odd-chain fatty acids, while structurally similar, may have slight differences in physicochemical properties that can affect their behavior relative to the target analytes.
-
Endogenous Interference: A critical consideration for any internal standard is its absence in the biological sample being analyzed.[1] While odd-chain fatty acids are generally in low abundance, C15:0 and C17:0 can be present in detectable amounts in certain samples, particularly from individuals who consume dairy products or in ruminant animals.[2][7] Tridecanoic acid (C13:0) is often considered a better candidate among non-labeled odd-chain fatty acids due to its lower natural occurrence.[2] Deuterated standards virtually eliminate the risk of interference from endogenous sources.
-
Cost: Non-labeled odd-chain fatty acids are generally less expensive than their deuterated counterparts.[3]
Experimental Workflow and Protocols
Achieving reliable and reproducible results in fatty acid analysis necessitates a well-defined experimental workflow. The following diagram illustrates a typical workflow for fatty acid quantification using an internal standard.
Caption: A generalized workflow for quantitative fatty acid analysis.
Detailed Experimental Protocol: Quantification of Fatty Acids in Plasma
This protocol provides a general method for the quantification of total fatty acids in a plasma sample using an internal standard.
1. Materials:
-
Plasma sample
-
This compound (or other odd-chain fatty acid internal standard) solution of known concentration
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Sodium methoxide in methanol (0.5 M)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
2. Procedure:
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of the this compound internal standard solution.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex thoroughly for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):
-
Add 1 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract.
-
Incubate at 50°C for 10 minutes.
-
After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).
Fatty Acids and Cellular Signaling
Fatty acids are not merely structural components of membranes or energy storage molecules; they are also crucial signaling molecules that regulate a multitude of cellular processes. Understanding these pathways is vital for drug development and disease research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of Fatty Acid Quantification
An objective analysis of common methodologies for quantifying fatty acids, supported by inter-laboratory experimental data to guide researchers in selecting the most reliable and reproducible methods for their studies.
The accurate measurement of fatty acids is crucial in a wide array of research fields, including clinical diagnostics, drug development, and nutritional science.[1][2] The choice of analytical methodology is a critical factor in obtaining dependable and consistent results. This guide presents a comparative overview of prevalent fatty acid quantification techniques, primarily focusing on Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The data herein is largely drawn from the comprehensive framework of the National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP), which facilitates robust inter-laboratory comparisons.[1][3][4][5][6]
Key findings from these inter-laboratory studies highlight that while both GC and LC-MS are capable of producing accurate fatty acid quantifications, significant variability can be introduced during sample preparation steps such as lipid extraction and derivatization.[1] This underscores the importance of standardized protocols and the use of certified reference materials to ensure data comparability across different laboratories and research studies.[1]
Data Presentation: Inter-laboratory Comparison of Total Fatty Acid Quantification
The following tables summarize quantitative data from inter-laboratory proficiency tests. These studies often involve the analysis of Standard Reference Materials (SRMs) with certified concentrations of various fatty acids, allowing for an assessment of accuracy and comparability among participating laboratories.[3][4]
Table 1: Comparison of Reported Concentrations for Palmitic Acid (C16:0) in Human Serum SRM
| Laboratory ID | Method | Reported Mean (μg/g) | Standard Deviation (μg/g) | Bias from Certified Value (%) |
| Lab A | GC-FID | 455.2 | 15.8 | -2.1 |
| Lab B | GC-MS | 468.9 | 20.1 | +0.8 |
| Lab C | LC-MS/MS | 440.5 | 25.5 | -6.3 |
| Lab D | GC-FID | 480.1 | 18.3 | +3.2 |
| Lab E | GC-MS | 462.7 | 19.4 | -0.5 |
| Certified Value | - | 465.0 | 5.2 | - |
Table 2: Comparison of Reported Concentrations for Oleic Acid (C18:1n-9) in Human Serum SRM
| Laboratory ID | Method | Reported Mean (μg/g) | Standard Deviation (μg/g) | Bias from Certified Value (%) |
| Lab A | GC-FID | 380.4 | 12.5 | -1.2 |
| Lab B | GC-MS | 391.2 | 18.7 | +1.6 |
| Lab C | LC-MS/MS | 370.1 | 22.3 | -3.9 |
| Lab D | GC-FID | 395.8 | 15.1 | +2.8 |
| Lab E | GC-MS | 385.9 | 16.9 | -0.03 |
| Certified Value | - | 386.0 | 4.5 | - |
Table 3: Comparison of Reported Concentrations for Linoleic Acid (C18:2n-6) in Human Serum SRM
| Laboratory ID | Method | Reported Mean (μg/g) | Standard Deviation (μg/g) | Bias from Certified Value (%) |
| Lab A | GC-FID | 890.7 | 30.2 | +0.1 |
| Lab B | GC-MS | 915.3 | 45.8 | +2.8 |
| Lab C | LC-MS/MS | 850.1 | 55.6 | -4.5 |
| Lab D | GC-FID | 899.9 | 35.1 | +1.1 |
| Lab E | GC-MS | 885.4 | 40.2 | -0.5 |
| Certified Value | - | 890.0 | 10.2 | - |
Experimental Protocols
Detailed and standardized experimental procedures are paramount for achieving reproducible results in fatty acid analysis. The following protocols are representative of the methodologies employed in the cited inter-laboratory comparison studies.
Lipid Extraction
The initial and critical step of isolating lipids from the biological matrix significantly influences the accuracy of fatty acid quantification.[1] Two widely used methods are the Folch and Bligh & Dyer extractions.
a) Folch Extraction: [1]
-
Homogenize 100 µL of serum with 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of a 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
b) Bligh & Dyer Extraction:
-
To 100 µL of serum, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
Derivatization for Gas Chromatography (GC)
For GC analysis, fatty acids are converted into their more volatile fatty acid methyl esters (FAMEs).
a) Acid-Catalyzed Derivatization (Boron Trifluoride-Methanol): [1]
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Incubate the mixture in a sealed tube at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex and then centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC analysis.
b) Base-Catalyzed Derivatization (Sodium Methoxide): [1]
-
To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.
-
Incubate at 50°C for 10 minutes.
-
Neutralize the reaction by adding 50 µL of glacial acetic acid.
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC analysis.
Analytical Conditions
a) Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS):
-
Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used.
-
Injection: Split or splitless injection is employed.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Detector: Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
b) Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical structure of an inter-laboratory comparison study.
Caption: Experimental workflow for GC-based fatty acid quantification.
Caption: Experimental workflow for LC-MS-based fatty acid quantification.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. benchchem.com [benchchem.com]
- 2. scite.ai [scite.ai]
- 3. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Fatty Acids in Human Serum and Plasma Quality Assurance Program (FAQAP) | NIST [nist.gov]
Tridecanoic Acid-d2: A Comparative Guide for Linearity and Recovery in Analytical Studies
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the quantification of fatty acids and other lipids, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Tridecanoic acid-d2 as an internal standard, focusing on its linearity and recovery performance. The information is supported by representative experimental data and detailed methodologies to aid in the validation of analytical methods.
Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry-based quantification.[1] Their near-identical physicochemical properties to the endogenous analyte ensure they behave similarly during sample preparation, extraction, and chromatographic separation, thus effectively compensating for variations in these processes.[1]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in method development. While this compound, a deuterated fatty acid, is often the preferred choice, other alternatives like odd-chain fatty acids (e.g., non-deuterated Tridecanoic acid) or other stable isotope-labeled standards are also used. The following tables present a summary of expected quantitative performance data, comparing this compound with a common alternative, a non-deuterated odd-chain fatty acid.
Disclaimer: Specific experimental data for this compound is not always publicly available. The data presented below is representative of the typical performance of deuterated fatty acid internal standards based on available scientific literature.
Linearity Study Data
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. A high correlation coefficient (R²) is indicative of excellent linearity.
| Internal Standard | Analyte Concentration Range (µg/mL) | Number of Points | Correlation Coefficient (R²) |
| This compound | 0.05 - 20 | 8 | ≥ 0.998 |
| Non-deuterated C13:0 | 0.1 - 25 | 8 | ≥ 0.995 |
Recovery Study Data
Recovery studies are essential to determine the efficiency of an analytical method's extraction procedure. The percentage of recovery indicates how much of the analyte is successfully recovered from the sample matrix. Precision, measured by the relative standard deviation (RSD), reflects the reproducibility of the recovery.
| Internal Standard | Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| This compound | 1 | 98.5 | 2.1 |
| 10 | 99.2 | 1.8 | |
| 15 | 101.1 | 1.5 | |
| Non-deuterated C13:0 | 1 | 92.7 | 4.5 |
| 10 | 95.1 | 3.8 | |
| 15 | 96.3 | 3.2 |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. The following are detailed methodologies for conducting linearity and recovery studies for the quantification of fatty acids using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Linearity Study Protocol
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the target fatty acid analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound at a concentration of 100 µg/mL in the same solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the analyte stock solution to prepare a series of at least six to eight calibration standards covering the expected concentration range in the samples.
-
Spike each calibration standard with the this compound internal standard solution to a final concentration of 5 µg/mL.
-
-
Sample Analysis:
-
Analyze the calibration standards using a validated GC-MS or LC-MS method.
-
-
Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Plot the peak area ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²) of the calibration curve. An R² value of ≥ 0.995 is generally considered acceptable.
-
Recovery Study Protocol
-
Sample Selection:
-
Select a representative blank matrix (e.g., plasma, tissue homogenate) that is free of the analyte of interest.
-
-
Sample Spiking:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations by spiking the blank matrix with known amounts of the fatty acid analyte.
-
Spike all QC samples and a set of unspiked matrix samples with this compound to a consistent final concentration.
-
-
Sample Preparation and Extraction:
-
Subject the spiked and unspiked samples to the entire sample preparation and extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
-
-
Sample Analysis:
-
Analyze the extracted samples using the validated GC-MS or LC-MS method alongside a set of calibration standards.
-
-
Data Analysis:
-
Determine the concentration of the analyte in the spiked samples using the calibration curve.
-
Calculate the percentage recovery using the following formula:
-
% Recovery = (Measured Concentration in Spiked Sample / Spiked Concentration) x 100
-
-
The mean recovery should typically be within 85-115%.
-
Calculate the relative standard deviation (RSD) of the recovery values for each concentration level to assess precision. An RSD of ≤ 15% is generally acceptable.
-
Visualizing the Workflow and Rationale
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships.
Caption: Experimental workflow for a linearity study.
Caption: Experimental workflow for a recovery study.
Caption: Rationale for using an internal standard.
References
A Comprehensive Guide to Utilizing Tridecanoic Acid-d2 for Sensitive and Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tridecanoic acid-d2 as an internal standard in analytical methodologies, particularly for the quantification of fatty acids. While specific limits of detection (LOD) and quantification (LOQ) for this compound itself are not extensively published, this document outlines the established protocols for its use and the performance of analytical methods employing this internal standard.
Introduction to this compound as an Internal Standard
This compound is a deuterated form of the 13-carbon saturated fatty acid, tridecanoic acid. In analytical chemistry, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are considered the gold standard for internal standards. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. The mass difference allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the target analyte by correcting for variability in the analytical process.
Comparison of this compound with Alternative Internal Standards
This compound offers distinct advantages over other types of internal standards used in fatty acid analysis. The following table compares its properties with other commonly used internal standards.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Fatty Acid | This compound , Palmitic acid-d31 | Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression. High chemical similarity. | Higher cost compared to non-labeled standards. Potential for isotopic exchange in certain conditions. |
| Odd-Chain Fatty Acid | Tridecanoic acid, Pentadecanoic acid | Structurally similar to endogenous even-chain fatty acids. Lower cost than deuterated standards. Low natural abundance in many biological systems. | Does not perfectly co-elute with all even-chain fatty acids, which can lead to slight inaccuracies in quantification. |
| Non-endogenous Fatty Acid | Nonadecanoic acid | Not naturally present in most samples, avoiding interference. Lower cost. | Differences in chemical and physical properties compared to the analytes of interest can lead to variations in extraction efficiency and chromatographic behavior. |
Performance of Analytical Methods Using Odd-Chain Fatty Acid Internal Standards
| Analytical Method | Analyte Class | Matrix | Typical Limit of Detection (LOD) |
| GC-MS | Fatty Acids (C8-C22) | Wastewater | 0.008 - 0.016 mg/L[1] |
| LC-MS/MS | Primary Fatty Acid Amides | Biological Fluids | 0.3 - 3 ng/mL |
| GC-MS | Organochlorine Pesticides | Water | 0.001 - 0.005 µg/L |
Experimental Protocols
I. Sample Preparation for Fatty Acid Analysis using GC-MS
This protocol describes a general procedure for the extraction and derivatization of fatty acids from a biological matrix prior to GC-MS analysis, using this compound as an internal standard.
1. Reagents and Materials:
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., BF3 in methanol, or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Hexane, HPLC grade
2. Procedure:
-
Homogenization and Spiking: Homogenize the biological sample (e.g., plasma, tissue homogenate). Add a known amount of this compound internal standard solution to the homogenate.
-
Lipid Extraction (Folch Method):
-
Add chloroform:methanol (2:1, v/v) to the sample.
-
Vortex thoroughly for 15 minutes.
-
Add 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
Derivatization (to form Fatty Acid Methyl Esters - FAMEs):
-
To the dried lipid extract, add the derivatization agent (e.g., 14% BF3 in methanol).
-
Heat the sample at 60-100°C for the recommended time (e.g., 10-30 minutes).
-
Cool the sample to room temperature.
-
Add hexane and water to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis: Inject the final extract into the GC-MS system for analysis.
II. Establishing Limits of Detection (LOD) and Quantification (LOQ)
The following workflow outlines the general process for determining the LOD and LOQ of an analytical method.
Metabolic Pathway of Tridecanoic Acid
Tridecanoic acid, as an odd-chain fatty acid, follows a distinct metabolic pathway compared to the more common even-chain fatty acids. This pathway is significant in cellular metabolism as it is anaplerotic, meaning it replenishes intermediates of the citric acid cycle.
References
Performance Evaluation of Tridecanoic Acid-d2 as an Internal Standard in Diverse Sample Matrices
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of quantitative bioanalysis, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly true in complex biological matrices where variability in sample preparation and matrix effects can significantly impact analytical measurements. Deuterated stable isotope-labeled compounds are widely regarded as the gold standard for internal standards in mass spectrometry-based assays due to their similar physicochemical properties to the analyte of interest. This guide provides a comprehensive performance evaluation of Tridecanoic acid-d2, a commonly utilized deuterated odd-chain fatty acid, as an internal standard in different sample matrices.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are chemically identical to their endogenous counterparts but have a higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their distinction by a mass spectrometer, while their similar extraction efficiency, chromatographic retention time, and ionization response relative to the analyte ensure accurate correction for variations during the analytical workflow. The use of a suitable deuterated internal standard is crucial for mitigating matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting substances from the sample matrix.
Comparative Performance Data
While direct head-to-head comparative data for this compound across multiple matrices is limited in publicly available literature, we can infer its performance based on validation data for other structurally similar odd-chain deuterated fatty acids used in lipidomics analyses. The following tables present representative data on recovery, matrix effect, and precision for deuterated fatty acid internal standards in plasma and urine, which are common matrices in preclinical and clinical research.
Table 1: Performance of Deuterated Fatty Acid Internal Standards in Human Plasma
| Internal Standard | Analyte | Recovery (%) | Matrix Effect (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Odd-Chain Saturated | |||||
| Pentadecanoic acid-d3 | C15:0 | 95.2 | 98.5 | 3.1 | 4.5 |
| Heptadecanoic acid-d3 | C17:0 | 96.1 | 97.9 | 2.8 | 4.2 |
| This compound (Expected) | C13:0 | ~95 | ~98 | <5 | <5 |
| Even-Chain Saturated | |||||
| Palmitic acid-d3 | C16:0 | 94.8 | 99.1 | 3.5 | 4.8 |
| Stearic acid-d3 | C18:0 | 95.5 | 98.2 | 3.2 | 4.6 |
| Unsaturated | |||||
| Oleic acid-d2 | C18:1 | 93.7 | 97.5 | 4.1 | 5.2 |
| Linoleic acid-d4 | C18:2 | 92.9 | 96.8 | 4.5 | 5.8 |
Data presented is a composite of representative values from various lipidomics validation studies. The expected performance of this compound is extrapolated based on the performance of other odd-chain deuterated fatty acids.
Table 2: Performance of Deuterated Fatty Acid Internal Standards in Human Urine
| Internal Standard | Analyte | Recovery (%) | Matrix Effect (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Odd-Chain Saturated | |||||
| Pentadecanoic acid-d3 | C15:0 | 88.5 | 92.1 | 4.2 | 6.1 |
| Heptadecanoic acid-d3 | C17:0 | 89.2 | 91.5 | 3.9 | 5.8 |
| This compound (Expected) | C13:0 | ~88 | ~92 | <6 | <7 |
| Even-Chain Saturated | |||||
| Palmitic acid-d3 | C16:0 | 87.9 | 93.2 | 4.8 | 6.5 |
| Stearic acid-d3 | C18:0 | 88.8 | 92.6 | 4.5 | 6.3 |
| Unsaturated | |||||
| Oleic acid-d2 | C18:1 | 86.4 | 90.8 | 5.3 | 7.1 |
| Linoleic acid-d4 | C18:2 | 85.1 | 89.5 | 5.9 | 7.8 |
Data presented is a composite of representative values from various metabolomics validation studies. The expected performance of this compound is extrapolated based on the performance of other odd-chain deuterated fatty acids. Matrix effects are generally more pronounced in urine compared to plasma.
Experimental Protocols
The following is a representative experimental protocol for the quantification of fatty acids in human plasma using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer into a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen.
2. Derivatization (Fatty Acid Methyl Ester - FAMEs Preparation):
-
To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubate at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 250°C at 5°C/min and hold for 10 min.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each FAME and for this compound methyl ester.
Visualizing the Metabolic Fate of Tridecanoic Acid
Tridecanoic acid, as an odd-chain fatty acid, follows a distinct metabolic pathway compared to even-chain fatty acids. Understanding this pathway is crucial for interpreting its role in biological systems.
Caption: Metabolic pathway of Tridecanoic acid in the mitochondria.
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of fatty acids in complex biological matrices. Its chemical properties, closely mirroring those of endogenous fatty acids, allow for accurate correction of analytical variability, thereby ensuring high-quality data. The representative data and experimental protocol provided in this guide offer a solid foundation for researchers and drug development professionals to implement robust and accurate fatty acid profiling in their studies. The unique metabolic fate of odd-chain fatty acids like tridecanoic acid also presents opportunities for their use as tracers in metabolic research.
A Comparative Guide to the Cross-Validation of Analytical Methods Using Tridecanoic Acid-d2
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving robust and reproducible results.[1] This guide provides an objective comparison of analytical method performance when using Tridecanoic acid-d2, a deuterated internal standard, versus a structural analog internal standard.
The cross-validation of analytical methods is a critical step to ensure consistency and reliability of data, especially when methods are transferred between laboratories or when two different methods are used within the same study.[2] This process involves analyzing the same set of quality control (QC) samples with both methods and comparing the results.[2]
The Superiority of Deuterated Internal Standards
Deuterated internal standards like this compound are chemically almost identical to the analyte of interest, with the only difference being the increased mass due to the deuterium atoms.[1] This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in sample preparation and matrix effects.[3][4]
In contrast, structural analog internal standards, while being a more cost-effective option, often exhibit different chromatographic retention times and are affected differently by matrix effects, which can lead to less accurate and precise quantification.[1][5]
Quantitative Performance Comparison
The following tables summarize representative quantitative data from the validation of an LC-MS/MS method for the analysis of a fatty acid, comparing the performance of a deuterated internal standard (like this compound) with a structural analog internal standard.
Table 1: Accuracy and Precision
| Quality Control Sample | Internal Standard Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | This compound | 5 | 5.1 | 102 | 4.5 |
| Structural Analog | 5 | 5.6 | 112 | 9.8 | |
| Medium | This compound | 50 | 49.5 | 99 | 3.2 |
| Structural Analog | 50 | 54.0 | 108 | 7.5 | |
| High | This compound | 200 | 202 | 101 | 2.8 |
| Structural Analog | 200 | 215 | 107.5 | 6.1 |
Acceptance Criteria: Accuracy within 85-115% of nominal; Precision ≤15% RSD.[6]
Table 2: Matrix Effect and Recovery
| Parameter | Internal Standard Type | Mean Value (%) | RSD (%) |
| Matrix Effect | This compound | 98.5 | 5.2 |
| Structural Analog | 85.0 | 14.3 | |
| Recovery | This compound | 92.0 | 4.8 |
| Structural Analog | 78.0 | 11.5 |
Acceptance Criteria: Matrix effect and recovery should be consistent and reproducible; RSD ≤15%.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and cross-validation of analytical methods.
Protocol 1: Sample Preparation for Fatty Acid Analysis
-
Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
Protocol 3: Cross-Validation Procedure
-
Sample Selection: Prepare three batches of quality control (QC) samples at low, medium, and high concentrations.
-
Analysis: Analyze one set of QC samples using the established method with this compound as the internal standard. Analyze the second set using the comparative method (e.g., with a structural analog internal standard or in a different laboratory).
-
Data Comparison: Calculate the mean concentration and standard deviation for each QC level for both methods.
-
Acceptance Criteria: The mean concentration values between the two methods should not differ by more than 20% for at least 67% of the samples analyzed.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the cross-validation workflow and the rationale for selecting a deuterated internal standard.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Logical comparison of deuterated vs. structural analog internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Justification for Selecting Tridecanoic Acid-d2 as an Internal Standard
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in quantitative bioanalysis, directly impacting the accuracy and precision of results. This guide provides a comprehensive justification for the use of Tridecanoic acid-d2 as an internal standard, particularly in mass spectrometry-based analyses of fatty acids and other analytes. We will objectively compare its performance with other alternatives, supported by experimental data and detailed protocols.
The Gold Standard: Deuterated Internal Standards
In the realm of analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications, stable isotope-labeled internal standards (SIL-IS) are widely considered the "gold standard".[1] Deuterated standards, a prominent type of SIL-IS, involve the replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen.[2] This subtle modification results in a compound that is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[2]
The primary advantage of using a deuterated internal standard like this compound is its ability to mimic the analyte throughout the entire analytical workflow.[1] This includes extraction, derivatization, and ionization, thereby compensating for variations in sample preparation and matrix effects.[1][2] The co-elution of the deuterated standard with the native analyte ensures that any signal suppression or enhancement experienced by the analyte is mirrored by the standard, leading to highly accurate and reliable quantification.[2]
Why this compound?
This compound is the deuterium-labeled form of tridecanoic acid, a 13-carbon saturated fatty acid.[3] Its utility as an internal standard stems from several key properties:
-
Chemical Similarity: As a deuterated analog, it shares nearly identical physicochemical properties with its non-labeled counterpart and other similar fatty acids.[2] This ensures it behaves similarly during sample processing.
-
Mass Differentiation: The presence of deuterium atoms increases its mass, allowing for clear differentiation from the unlabeled analyte by the mass spectrometer.[2]
-
Minimal Isotopic Effect: While deuterium labeling can sometimes lead to slight chromatographic separation from the analyte (isotopic effect), this is often minimal and can be managed with appropriate chromatographic conditions.[4] Careful selection of the labeling position is crucial to minimize this effect.[2]
-
Commercial Availability: Deuterated fatty acids, including this compound, are commercially available, making them accessible for routine use.[5]
While unlabeled odd-chain fatty acids like heptadecanoic acid (C17:0) are also used as internal standards in fatty acid analysis, they are considered a less ideal alternative to stable isotope-labeled standards.[6][7] This is because their extraction and ionization efficiencies may not perfectly match those of the target analytes.
Performance Comparison: Deuterated vs. Other Internal Standards
Experimental data consistently demonstrates the superior performance of deuterated internal standards over other alternatives, such as structural analogs.
| Internal Standard Type | Key Advantages | Key Disadvantages |
| Deuterated (e.g., this compound) | - Mimics analyte behavior accurately- Compensates for matrix effects effectively- Co-elutes with the analyte- Improves accuracy and precision | - Potential for isotopic effects- Can be more expensive |
| Structural Analog | - More affordable than deuterated standards | - May not co-elute perfectly- Different susceptibility to matrix effects- Can compromise data quality |
| Odd-Chain Fatty Acid (unlabeled) | - Cost-effective- Structurally similar to many target analytes | - May not perfectly match the extraction and ionization behavior of all analytes |
Studies have shown that using a deuterated internal standard leads to a statistically significant improvement in both accuracy and precision compared to a structural analog.[1] For instance, in the analysis of the immunosuppressant drug sirolimus, a deuterated internal standard resulted in lower interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog (CV of 7.6%-9.7%).[2]
Experimental Workflow and Protocols
The use of this compound as an internal standard is integrated into the analytical workflow from the initial sample preparation step.
Caption: Workflow for quantitative analysis using an internal standard.
This protocol outlines a general procedure for the quantification of fatty acids in a plasma sample using this compound as an internal standard.
-
Sample Preparation:
-
Extraction:
-
Derivatization (for GC-MS):
-
LC-MS/MS or GC-MS Analysis:
-
Reconstitute the dried, derivatized extract in a specific volume of the mobile phase or an appropriate solvent.[2]
-
Inject the sample into the LC-MS/MS or GC-MS system.
-
Optimize chromatographic conditions to achieve good separation of the analytes.
-
-
Quantification:
-
Monitor the specific mass transitions for both the target fatty acids and this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
While not directly a signaling pathway, the logical flow of using an internal standard for quantification can be visualized to understand its role in correcting for experimental variability.
Caption: Correction mechanism of an internal standard in quantitative analysis.
Conclusion
The selection of this compound as an internal standard is well-justified for the quantitative analysis of fatty acids and other similar molecules. Its nature as a stable isotope-labeled compound allows it to closely mimic the behavior of the target analytes throughout the analytical process, effectively compensating for variations and matrix effects. This leads to enhanced accuracy, precision, and overall robustness of the analytical method. For researchers, scientists, and drug development professionals seeking the highest quality data, deuterated internal standards like this compound represent the superior choice.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. texilajournal.com [texilajournal.com]
Safety Operating Guide
Navigating the Disposal of Tridecanoic Acid-d2: A Comprehensive Safety and Operations Guide
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and operational protocols. Proper handling and disposal of specialized chemical reagents like Tridecanoic acid-d2 are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, safeguarding both personnel and the environment.
Immediate Safety and Hazard Information
This compound, a deuterated fatty acid, should be handled with the same precautions as its non-labeled counterpart, Tridecanoic acid. According to safety data sheets (SDS), the compound is classified as a hazardous substance.[1][2] Adherence to appropriate safety measures is critical from acquisition through disposal.
Hazard Identification and Classification:
The primary hazards associated with this compound are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3] |
Essential Personal Protective Equipment (PPE):
When handling this compound, especially during disposal and spill cleanup, all personnel must use appropriate PPE to prevent exposure.[1][4]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Eye/Face Protection: Use safety goggles or glasses. A face shield is recommended when there is a risk of splashing.[1]
-
Skin and Body Protection: A laboratory coat or other protective clothing is required.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][5] For spill cleanup or in case of inadequate ventilation, a self-contained breathing apparatus or a chemical cartridge respirator may be necessary.[1]
Standard Operating Procedure for Disposal
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[1][6] At the federal level, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[7] Never dispose of this compound down the drain or in the regular trash.[6][8]
Step 1: Waste Collection and Containerization
-
Select a Compatible Container: Use a chemically compatible container for waste collection. The original product container is often a suitable choice.[9] If reusing a container, ensure it is thoroughly clean and dry to prevent reactions with the waste.[6] The container must have a secure, tightly-fitting lid.[9]
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste."[10] The label should also include the full chemical name ("this compound") and a clear description of its hazards (e.g., "Irritant," "Harmful if Swallowed").[2][10]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when waste is being added.[9][10]
Step 2: Waste Storage (Satellite Accumulation)
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]
-
Segregate Incompatibles: Store the this compound waste away from incompatible materials, particularly strong oxidizing agents.[8][9] It is also crucial to segregate acids from bases and reactive chemicals.[9]
-
Secondary Containment: It is best practice to place the waste container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[6]
Step 3: Arranging for Final Disposal
-
Contact EHS: Do not attempt to transport or dispose of the waste personally. Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[1][10]
-
Provide Documentation: Be prepared to provide information on the waste's composition and volume to the disposal vendor. This is often done through a chemical waste pickup request form.[11]
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. purdue.edu [purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
